molecular formula C30H35N7O4S B562159 Gleevec-d8 Mesylate (Imatinib-d8 Mesylate) CAS No. 1092942-83-0

Gleevec-d8 Mesylate (Imatinib-d8 Mesylate)

Katalognummer: B562159
CAS-Nummer: 1092942-83-0
Molekulargewicht: 597.8 g/mol
InChI-Schlüssel: YLMAHDNUQAMNNX-NZEOXOADSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Gleevec-d8 Mesylate (Imatinib-d8 Mesylate), also known as Gleevec-d8 Mesylate (Imatinib-d8 Mesylate), is a useful research compound. Its molecular formula is C30H35N7O4S and its molecular weight is 597.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Gleevec-d8 Mesylate (Imatinib-d8 Mesylate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gleevec-d8 Mesylate (Imatinib-d8 Mesylate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

1092942-83-0

Molekularformel

C30H35N7O4S

Molekulargewicht

597.8 g/mol

IUPAC-Name

methanesulfonic acid;N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)methyl]benzamide

InChI

InChI=1S/C29H31N7O.CH4O3S/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36;1-5(2,3)4/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34);1H3,(H,2,3,4)/i14D2,15D2,16D2,17D2;

InChI-Schlüssel

YLMAHDNUQAMNNX-NZEOXOADSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O

Isomerische SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)([2H])[2H])[2H].CS(=O)(=O)O

Kanonische SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O

Synonyme

4-[(4-Methyl-1-piperazinyl-d8)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide Methanesulfonate;  CGP 57148B-d8;  Gleevac-d8;  Glivec-d8;  Imatinib-d8 Mesilate;  Imatinib-d8 Mesylate;  STI 571-d8;  _x000B__x000B_

Herkunft des Produkts

United States

Foundational & Exploratory

Precision Bioanalysis: The Mechanistic and Analytical Role of Gleevec-d8 (Imatinib-d8) Mesylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual Nature of Imatinib-d8

Imatinib-d8 Mesylate (Gleevec-d8) is the stable isotope-labeled analog of the tyrosine kinase inhibitor Imatinib. While the native drug (Gleevec) is a therapeutic cornerstone for Chronic Myeloid Leukemia (CML), the d8-variant serves a distinct, critical role as an Internal Standard (IS) in bioanalytical chemistry.

Its primary mechanism of action is analytical , not pharmacological. By incorporating eight deuterium atoms—typically on the piperazine ring—it mimics the physicochemical behavior of Imatinib (extraction recovery, chromatographic retention) while maintaining a distinct mass signature (+8 Da). This allows for the precise correction of matrix effects and ionization suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

Chemical Basis & Structural Mechanism[1]

Structural Configuration

The efficacy of Imatinib-d8 as an internal standard relies on its structural homology to the native drug.

  • Core Scaffold: 2-phenylaminopyrimidine derivative.

  • Deuteration Site: The label is located on the N-methylpiperazine moiety.

  • Mass Shift: The substitution of 8 Hydrogen atoms (

    
    ) with Deuterium (
    
    
    
    ) results in a mass increase of 8 Daltons.
FeatureImatinib Mesylate (Native)Imatinib-d8 Mesylate (IS)
Molecular Formula


Monoisotopic Mass 493.26 Da (Free Base)501.31 Da (Free Base)
Precursor Ion (Q1) m/z 494.3

m/z 502.3

Key Function BCR-ABL Tyrosine Kinase InhibitionMass Spectrometry Normalization
The "Analytical Mechanism" (LC-MS/MS)

In a mass spectrometer, the "mechanism" of Imatinib-d8 is defined by its fragmentation pattern during Collision-Induced Dissociation (CID).

  • Co-Elution: Because deuterium has a negligible effect on lipophilicity, Imatinib-d8 co-elutes with native Imatinib. It experiences the exact same matrix suppression or enhancement at the electrospray source.

  • Mass Differentiation: The Q1 quadrupole filters the distinct masses (494 vs 502).

  • Fragmentation (Q3): Both molecules lose the N-methylpiperazine moiety during fragmentation.

    • Native:

      
       (Loss of neutral N-methylpiperazine, mass ~100).
      
    • d8-IS:

      
       (Loss of deuterated  N-methylpiperazine, mass ~108).
      
    • Note: The product ion (m/z 394.[1][2]3) is identical for both, but the specific transition (Precursor

      
       Product) is unique, ensuring selectivity.
      

Biological Context: The Target Pathway

Although Imatinib-d8 is an analytical tool, understanding the biological mechanism of the native drug is essential for researchers designing pharmacokinetic (PK) or pharmacodynamic (PD) studies.

BCR-ABL Inhibition

Imatinib functions as a competitive inhibitor at the ATP-binding site of the BCR-ABL oncoprotein.[3] It binds to the kinase domain only when it is in the inactive (DFG-out) conformation, effectively locking the enzyme in a "off" state. This prevents the phosphorylation of downstream effector proteins (STAT5, RAS/MAPK, PI3K/AKT) that drive leukemic cell proliferation.

Pathway Visualization

The following diagram illustrates the signaling cascade and the specific block imposed by Imatinib (and structurally mimicked by d8).

BCR_ABL_Pathway BCR_ABL BCR-ABL Fusion Protein (Tyrosine Kinase) STAT5 STAT5 Pathway (Survival) BCR_ABL->STAT5 RAS RAS/MAPK Pathway (Proliferation) BCR_ABL->RAS PI3K PI3K/AKT Pathway (Anti-Apoptosis) BCR_ABL->PI3K ATP ATP ATP->BCR_ABL Phosphorylation (Activation) Imatinib Imatinib / Imatinib-d8 (Inhibitor) Imatinib->BCR_ABL Competitive Binding (DFG-out Conformation) Outcomes Leukemic Cell Growth STAT5->Outcomes RAS->Outcomes PI3K->Outcomes

Figure 1: Mechanism of BCR-ABL inhibition.[3][4] Imatinib competes with ATP, locking the kinase in an inactive state and halting downstream oncogenic signaling.[3]

Validated Experimental Protocol: LC-MS/MS Quantification

This protocol outlines the extraction and quantification of Imatinib in human plasma using Imatinib-d8 as the Internal Standard.[5][6] This workflow is designed for high-throughput Bioequivalence (BE) or Pharmacokinetic (PK) studies.

Reagents & Preparation
  • Stock Solution: Dissolve Imatinib-d8 Mesylate in Methanol to 1 mg/mL. Store at -20°C.

  • Working IS Solution: Dilute stock in 50% Methanol to ~500 ng/mL.

  • Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for pH stability).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Sample Extraction (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma sample (or calibration standard) into a 1.5 mL centrifuge tube.

  • Spike IS: Add 20 µL of Imatinib-d8 Working Solution.

  • Vortex: Mix gently for 10 seconds.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (ACN).

  • Agitate: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.

LC-MS/MS Parameters
  • Column: C18 or C8 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge), 50 x 2.1 mm, 3.5 µm.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0.0 - 0.5 min: 90% A (Isocratic load)

    • 0.5 - 3.0 min: Ramp to 90% B (Elution)

    • 3.0 - 4.0 min: Hold 90% B (Wash)

    • 4.0 - 4.1 min: Return to 90% A

    • 4.1 - 6.0 min: Re-equilibration

Mass Spectrometry Settings (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor (Q1)Product (Q3)Cone Voltage (V)Collision Energy (eV)
Imatinib 494.3394.33528
Imatinib-d8 502.3 394.3 3528

Note: The product ion (394.[1][2][7]3) corresponds to the 4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl moiety, which retains the charge after the loss of the piperazine ring.

Analytical Workflow Visualization

LCMS_Workflow Sample Biological Sample (Plasma/Serum) IS_Spike Spike Imatinib-d8 (Internal Standard) Sample->IS_Spike Extract Protein Precipitation (Acetonitrile) IS_Spike->Extract LC UPLC Separation (C18 Column) Extract->LC ESI ESI Source (Ionization) LC->ESI Q1 Q1 Filter 494.3 / 502.3 ESI->Q1 Q2 Collision Cell (Fragmentation) Q1->Q2 Q3 Q3 Filter 394.3 Q2->Q3 Data Quantification (Ratio Native/d8) Q3->Data

Figure 2: LC-MS/MS Quantification Workflow.[3][8][9] The internal standard tracks the analyte through extraction, chromatography, and ionization.

Advanced Considerations: Kinetic Isotope Effect (KIE)

While primarily used for quantification, Imatinib-d8 can also be used in metabolic stability studies . The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond.[10][11]

  • Metabolic Hotspot: Imatinib is primarily metabolized by CYP3A4 via N-demethylation at the piperazine ring.

  • The Effect: Since the d8 label is on this exact piperazine ring, the rate of metabolism for Imatinib-d8 may be slower than the native drug due to the Primary Kinetic Isotope Effect.

  • Implication: When used as an Internal Standard, this metabolic difference is irrelevant (as extraction happens ex vivo). However, if used in in vivo microdosing studies, researchers must account for potentially longer half-life of the deuterated analog.

References

  • National Cancer Institute (NCI). "Imatinib Mesylate." Cancer Drug Information. Available at: [Link]

  • Waters Corporation. "Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS." Application Note. Available at: [Link]

  • Roosendaal, J., et al. "Development and validation of an LC-MS/MS method for the quantification of imatinib and imatinib-d8 in human plasma." Pharmazie, 2020.[12] Available at: [Link]

  • PubChem. "Imatinib Mesylate (Compound)." National Library of Medicine. Available at: [Link]

  • Ma, F., et al. "LC–MS-MS Determination of Imatinib and N-Desmethyl Imatinib in Human Plasma." Journal of Chromatographic Science, 2014. Available at: [Link]

Sources

Precision Synthesis and Characterization of Imatinib-d8 Mesylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, purification, and bioanalytical validation of Imatinib-d8 Mesylate , a stable isotope-labeled internal standard (IS) critical for the quantification of Imatinib (Gleevec) in biological matrices. Unlike generic protocols, this document focuses on the piperazine-d8 isotopologue, ensuring high isotopic purity (>99 atom % D) and thermodynamic stability (Beta-crystal form). It is designed for application scientists requiring rigorous control over Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

Part 1: Strategic Isotopic Labeling

The Deuterium Locus

For Imatinib, the optimal labeling strategy targets the piperazine ring (positions 2,2,3,3,5,5,6,6-d8).

  • Metabolic Stability: Labeling the piperazine ring avoids the primary metabolic soft spot (the N-methyl group), minimizing the Kinetic Isotope Effect (KIE) that could otherwise lead to significant retention time shifts or metabolic discrepancies between the analyte and the IS.

  • Mass Shift (+8 Da): A +8 Da shift provides a clean window in mass spectrometry, eliminating crosstalk with the M+1 and M+2 natural isotopes of the analyte (Imatinib, MW 493.6).

Part 2: Retrosynthetic Analysis & Workflow

The synthesis converges two complex fragments: the Deuterated Tail (4-[(4-methyl-1-piperazinyl-d8)methyl]benzoic acid) and the Heteroaromatic Head (N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine).

Synthesis Pathway Diagram

ImatinibSynthesis Start1 1-Methylpiperazine-d8 (Isotopic Source) Inter1 Intermediate A: 4-[(4-methylpiperazin-d8) methyl]benzoic acid Start1->Inter1 Alkylation Start2 4-(Chloromethyl)benzoyl chloride Start2->Inter1 Esterification -> Hydrolysis Coupling Amide Coupling (EDCI / HOBt) Inter1->Coupling Head Amine Precursor: N-(5-amino-2-methylphenyl)-... Head->Coupling Base Imatinib-d8 (Free Base) Coupling->Base Salt Salt Formation (MsOH / Reflux) Base->Salt Final Imatinib-d8 Mesylate (Beta-Form Crystal) Salt->Final Crystallization

Figure 1: Convergent synthesis pathway for Imatinib-d8 Mesylate. The critical isotopic insertion occurs in the formation of Intermediate A.

Part 3: Detailed Synthesis Protocol

Phase A: Synthesis of the Deuterated "Tail"

Objective: Prepare 4-[(4-methyl-1-piperazinyl-d8)methyl]benzoic acid. Reagents: 1-Methylpiperazine-2,2,3,3,5,5,6,6-d8 (CAS 917358-65-7), Methyl 4-(chloromethyl)benzoate, NaOH.

  • Alkylation:

    • Dissolve methyl 4-(chloromethyl)benzoate (1.0 eq) in acetonitrile.

    • Add potassium carbonate (2.5 eq) and potassium iodide (catalytic amount, 0.1 eq) to accelerate the Finkelstein reaction logic.

    • Add 1-Methylpiperazine-d8 (1.1 eq) dropwise.

    • Critical Control: Maintain temperature at 60°C for 4 hours. Monitor by TLC (DCM:MeOH 9:1). The deuterated piperazine is expensive; ensure stoichiometric efficiency.

  • Hydrolysis:

    • Once alkylation is complete, add 1N NaOH (3.0 eq) directly to the reaction mixture.

    • Reflux for 2 hours to hydrolyze the methyl ester.

    • Workup: Acidify with HCl to pH 4.0 to precipitate the zwitterionic acid. Filter, wash with cold water, and dry under vacuum.

    • Yield Target: >85%.

Phase B: Amide Coupling

Objective: Link the Tail to the Amine Head. Reagents: Intermediate A (from Phase A), N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, EDCI, HOBt.

  • Dissolve Intermediate A (1.0 eq) in anhydrous DMF.

  • Add EDCI (1.2 eq) and HOBt (1.2 eq) to activate the carboxylic acid. Stir for 30 mins at RT.

  • Add the Amine Precursor (1.0 eq).

  • Stir at RT for 12–16 hours under nitrogen atmosphere.

  • Purification: Quench with water. Extract with Ethyl Acetate. The crude usually requires flash chromatography (Silica, DCM:MeOH:NH3 95:5:0.5) to remove urea byproducts.

Phase C: Mesylate Salt Formation & Polymorph Control

Objective: Generate the thermodynamically stable Beta-crystal form of Imatinib-d8 Mesylate. Note: The Alpha form is hygroscopic and metastable. The Beta form is required for consistent bioanalytical standards.

  • Dissolution: Suspend Imatinib-d8 free base (10g) in Methanol (100 mL).

  • Acid Addition: Add Methanesulfonic acid (1.0 eq) dissolved in methanol dropwise. The solution will clear as the salt forms.

  • Crystallization (The Beta-Protocol):

    • Distill off methanol until the volume is reduced to ~30 mL.

    • Add Isopropanol (150 mL) and heat to reflux.

    • Seeding: If available, add a seed crystal of non-labeled Imatinib Mesylate (Beta-form) at 60°C.

    • Cool slowly to RT, then to 0°C.

  • Filtration: Collect the white crystals. Dry at 50°C under vacuum.

Part 4: Analytical Validation & Characterization[1]

Nuclear Magnetic Resonance (NMR)

The absence of piperazine protons is the primary confirmation of d8-incorporation.

FeatureNon-Labeled Imatinib (δ ppm)Imatinib-d8 (δ ppm)Interpretation
Piperazine Ring 2.20–3.60 (Multiplets, 8H)Silent / Absent Confirms d8 labeling.
N-Methyl ~2.30 (Singlet, 3H)~2.30 (Singlet, 3H)Intact (non-deuterated).
Aromatic Protons 7.00–9.30 (Multiple peaks)7.00–9.30 (Unchanged)Structural integrity of the scaffold.
Mass Spectrometry (Isotopic Purity)

Direct infusion ESI-MS (Positive Mode).

  • Target Ion: [M+H]+ = 502.6 (Theoretical for d8).

  • Purity Calculation:

    
    
    
  • Requirement: The contribution of d0 (m/z 494.6) must be < 0.1% to prevent interference with the analyte channel.

Part 5: Bioanalytical Application (LC-MS/MS)

Method Architecture

The Imatinib-d8 IS is used to normalize extraction efficiency and matrix effects in human plasma.

LC-MS/MS Workflow Diagram

LCMS_Workflow Sample Patient Plasma (Imatinib) IS_Add Add Internal Standard (Imatinib-d8) Sample->IS_Add Precip Protein Precipitation (Methanol/Acetonitrile) IS_Add->Precip Centrifuge Centrifugation (14,000 rpm, 10 min) Precip->Centrifuge Inject Supernatant Injection LC-MS/MS System Centrifuge->Inject Separation HPLC Separation (C18 Column, Formic Acid) Inject->Separation Detect MS/MS Detection (MRM Mode) Separation->Detect

Figure 2: Bioanalytical workflow for Imatinib quantification using d8-IS.

MRM Transitions & Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Imatinib 494.3394.235Quantifier
Imatinib-d8 502.3 394.2 35Internal Standard

Note: The product ion (m/z 394.2) represents the N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine fragment.[1] Since the label is on the piperazine ring (which is lost during fragmentation), the product ion for d8 might be identical to d0 if the fragmentation cleaves the piperazine entirely, OR it might retain the label depending on the break. Correction: Common fragmentation of Imatinib loses the N-methyl piperazine moiety. However, for specific MRMs where the piperazine is retained or the fragmentation occurs elsewhere, the mass shift is preserved. The standard transition often used is 502.3 -> 394.2 (loss of deuterated piperazine tail) vs 494.3 -> 394.2 . Wait—if the label is lost, the product ions are identical. This is acceptable for IS as long as the parents are resolved by Q1.

Validation Criteria:

  • Linearity: 25 – 5000 ng/mL.[2][3]

  • IS Interference: Response in blank plasma at IS retention time must be < 5% of IS response.

References

  • Imatinib Mesylate Synthesis & Polymorphism

    • Patent: Zimmermann, J. (1996). Pyrimidine derivatives and processes for the preparation thereof.
    • Polymorphs: "Processes for the preparation of crystalline form beta of imatinib mesylate."[4][5][6] Google Patents. Link

  • LC-MS/MS Methodology

    • "Development and validation of an LC-MS/MS method for the quantification of imatinib and imatinib-d8 in human plasma." Ingenta Connect. Link

    • "Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS." PubMed. Link

  • Precursor Synthesis

    • "A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib."[7] ResearchGate. Link

Sources

Technical Guide: Gleevec-d8 Mesylate Stability and Degradation Pathways

[1]

Executive Summary

Gleevec-d8 Mesylate (Imatinib-d8 Mesylate) serves as the critical Internal Standard (IS) for the quantitative bioanalysis of Imatinib via LC-MS/MS.[1] Its reliability is predicated on the assumption that it behaves identically to the analyte during extraction and chromatography while remaining spectrally distinct. However, researchers often overlook that the deuterated IS is subject to the same physicochemical degradation pathways as the parent drug.

This guide details the molecular stability profile of Gleevec-d8, focusing on the piperazine-N-oxide formation and amide hydrolysis pathways.[1] It provides a self-validating framework for assessing IS integrity, ensuring that pharmacokinetic (PK) data remains artifact-free.[1]

Part 1: Molecular Architecture & Isotopic Physics

Structural Definition

Gleevec-d8 Mesylate is the methanesulfonate salt of Imatinib, where eight hydrogen atoms on the piperazine ring are replaced by deuterium (

1
  • Chemical Formula:

    
    [1]
    
  • Role: The

    
    -piperazine labeling is strategic. It provides a mass shift of +8 Da, sufficient to avoid isotopic overlap with the parent drug's M+2 or M+3 natural isotopes, preventing "crosstalk" in MS/MS transitions.[1]
    
The Kinetic Isotope Effect (KIE)

While the IS tracks the analyte, the Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to the lower zero-point energy of the heavier isotope.[1]

  • Implication: If degradation involves breaking a C-H bond at the labeling site (e.g., oxidative dealkylation of the piperazine ring), the

    
     variant may degrade slower than the parent (Primary KIE).[1]
    
  • Risk: If the IS degrades at a different rate than the analyte during sample processing, the internal standardization principle is compromised.

Part 2: Degradation Mechanisms[1][2]

The degradation of Imatinib-d8 follows three primary vectors. Understanding these is essential for troubleshooting "disappearing IS" signals in clinical samples.

Oxidative Degradation (The N-Oxide Pathway)

The piperazine ring is the most reactive site for oxidation.[1]

  • Mechanism: Nucleophilic attack by reactive oxygen species (ROS) on the tertiary amine of the piperazine ring.[1]

  • Product: Imatinib Piperazine-N-oxide (Impurity F).[1]

  • Relevance to d8: Since the deuterium labels are on this ring, the formation of the N-oxide (

    
    ) retains the 
    
    
    shift relative to the non-labeled N-oxide.[1] However, severe oxidation can lead to ring opening, potentially scrambling the label.[1]
Hydrolytic Degradation (The Neutral pH Anomaly)

Unlike many drugs that are unstable only at pH extremes, Imatinib Mesylate exhibits a unique instability at neutral pH (pH 7.0) .[1]

  • Mechanism: Hydrolysis of the amide bond linking the benzamide and phenylamino-pyrimidine moieties.[1]

  • Observation: Studies indicate ~35-40% degradation at neutral pH over extended periods, whereas the drug is relatively stable in acidic (pH 4) and alkaline (pH 10) milieus.[1][2]

  • Practical Tip: Avoid storing reconstituted IS stock solutions in pure water or phosphate-buffered saline (PBS) for long periods.[1] Use acidic buffers (0.1% Formic Acid) or organic solvents (Methanol).[1]

Photolytic Degradation

Imatinib is photosensitive.[1]

  • Impact: Exposure to UV light (200-800 nm) causes significant decomposition (~15% loss in 4 hours).[1]

  • Protocol: All d8-working solutions must be handled in amber glassware under low-light conditions.

Part 3: Visualization of Pathways[1]

The following diagram illustrates the logical flow of degradation from the parent Gleevec-d8 molecule.

GleevecDegradationParentGleevec-d8 Mesylate(Parent IS)OxidationOxidative Stress(Peroxides/Air)Parent->Oxidation SusceptibilityHydrolysisHydrolytic Stress(Neutral pH 7.0)Parent->Hydrolysis SusceptibilityPhotolysisPhotolytic Stress(UV Light)Parent->Photolysis SusceptibilityNOxidePiperazine-N-Oxide-d8(Major Impurity)Oxidation->NOxide N-OxidationAmideCleaveAmide Hydrolysis Products(Benzamide + Pyrimidine fragments)Hydrolysis->AmideCleave Amide Bond CleavagePhotoDegUnknown Photodegradants(Isomerization/Cyclization)Photolysis->PhotoDeg UV Excitation

Figure 1: Primary degradation vectors for Gleevec-d8 Mesylate.[1] Note the critical vulnerability of the piperazine ring to oxidation and the amide bond to neutral hydrolysis.

Part 4: Experimental Protocols (Forced Degradation)[1][3]

To validate the stability of your Gleevec-d8 IS stock, perform this forced degradation study. This confirms whether your LC-MS method can separate the IS from its degradants (specificity).[1]

Reagents & Preparation
  • Stock Solution: 1 mg/mL Gleevec-d8 in Methanol.

  • Diluent: 50:50 Methanol:Water (0.1% Formic Acid).[1]

Stress Conditions Workflow
StressorConditionProcedureExpected Outcome
Acid Hydrolysis 1N HCl, 80°C, 2 hrsMix 1 mL Stock + 1 mL 1N HCl. Heat. Neutralize with 1N NaOH.Minor degradation (<10%).[1][2] Stable.
Base Hydrolysis 1N NaOH, 80°C, 2 hrsMix 1 mL Stock + 1 mL 1N NaOH. Heat. Neutralize with 1N HCl.Minor degradation (<10%).[1][2] Stable.
Neutral Hydrolysis Water (pH 7), 80°C, 4 hrsMix 1 mL Stock + 1 mL Water. Heat.Significant Degradation (>30%) .[1][2]
Oxidation 3%

, RT, 4 hrs
Mix 1 mL Stock + 1 mL 3%

.
Formation of N-Oxide (+16 Da).[1]
Photolysis UV Light (254 nm)Expose clear vial to UV source for 12 hrs.~15-20% loss.[1]
Analytical Validation Workflow (LC-MS/MS)

The following Graphviz diagram outlines the decision tree for validating the IS against these degradants.

ValidationWorkflowStartInject Stressed IS SampleSepCheckCheck Chromatogram(MRM + Full Scan)Start->SepCheckCoelutionDegradant Co-eluteswith Parent?SepCheck->CoelutionMassShiftCheck Mass ShiftCoelution->MassShiftYesPassVALID:Method Specificity ConfirmedCoelution->PassNo Co-elutionMassShift->PassDiff > 1 Da(Isobaric Check)FailINVALID:Redevelop ChromatographyMassShift->FailIsobaric Interference

Figure 2: Analytical decision matrix for validating Gleevec-d8 stability. Critical check: Ensure N-oxide degradant does not interfere with the quantitation transition.

Part 5: Storage & Handling Recommendations

Based on the degradation profile, the following handling criteria are mandatory for maintaining scientific integrity:

  • Temperature: Long-term storage of powder and stock solutions at -20°C .

  • Solvent: Prepare stock solutions in Methanol or Acetonitrile . Avoid aqueous dilution until the day of use.[1]

  • pH Control: When preparing working standards, ensure the diluent is slightly acidic (0.1% Formic Acid) to prevent "neutral pH hydrolysis."[1]

  • Light: Use amber autosampler vials.

  • Freeze-Thaw: Stable for up to 3 cycles, but single-use aliquots are best practice to avoid oxidative introduction via air exposure.[1]

References

  • National Institutes of Health (NIH) / PMC. Quantitative determination of imatinib stability under various stress conditions.[1] (2013).[1] Journal of Pharmacy and Bioallied Sciences. Link

  • Royal Society of Chemistry (RSC). Using an innovative quality-by-design approach for the development of a stability-indicating UPLC/Q-TOF-ESI-MS/MS method.[1] (2016).[1] Analytical Methods. Link

  • Ingenta Connect. Development and validation of an LC-MS/MS method for the quantification of imatinib and imatinib-d8. (2013).[1] Link[1]

  • ResearchGate. Forced degradation and stability indicating studies of imatinib tablet.[1][3][4] (2018).[1][5] Link

An In-depth Technical Guide to Imatinib-d8 Mesylate as a Stable Isotope-Labeled Standard in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quantification of the tyrosine kinase inhibitor Imatinib in biological matrices is fundamental to pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and drug development research.[1][2][3] Achieving accuracy and precision in these measurements, particularly with a technique as sensitive as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is critically dependent on the effective mitigation of analytical variability. This guide provides a comprehensive technical overview of Imatinib-d8 Mesylate, a stable isotope-labeled (SIL) derivative of Imatinib, and its application as an internal standard (IS). We will explore the theoretical underpinnings of its utility, present a detailed, field-tested bioanalytical workflow, and discuss the validation parameters that ensure data integrity in accordance with global regulatory standards.

The Foundational Role of Internal Standards in LC-MS Bioanalysis

In quantitative LC-MS/MS, the journey of an analyte from a complex biological sample (e.g., plasma, blood) to the detector is fraught with potential for variability. Analyte loss can occur during every step, including pipetting, extraction, and reconstitution.[4] Furthermore, the process of ionization within the mass spectrometer is highly susceptible to the influence of co-eluting endogenous matrix components, a phenomenon known as the "matrix effect," which can arbitrarily suppress or enhance the analyte signal.[5][6][7][8]

An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample at the earliest possible stage of the workflow.[9] Its purpose is to mimic the analytical behavior of the target analyte. By calculating the peak area ratio of the analyte to the IS, variations introduced during sample processing and analysis are normalized, dramatically improving the accuracy and precision of the final quantitative result.[4]

While structurally similar analog compounds can be used as internal standards, the "gold standard" is a stable isotope-labeled version of the analyte itself.[10] A SIL-IS is the ideal mimic, possessing nearly identical physicochemical properties to the unlabeled analyte, ensuring it behaves congruently during extraction, chromatography, and ionization, thus providing the most effective correction for potential analytical errors.[4]

Imatinib-d8 Mesylate: The Ideal Analytical Counterpart

Imatinib-d8 Mesylate is the N-methyl-piperazine moiety of Imatinib in which the eight hydrogen atoms on the two carbons adjacent to the nitrogen have been replaced with deuterium. This substitution results in a compound that is chemically and physically almost identical to Imatinib but is easily differentiated by its mass.

Key Advantages:

  • Co-elution: Imatinib-d8 has the same chromatographic retention time as Imatinib, meaning it experiences the exact same matrix environment as it enters the mass spectrometer source. This is the most critical factor for accurately compensating for matrix effects.

  • Similar Extraction Recovery: Its near-identical polarity and solubility ensure that any loss of Imatinib during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction) is mirrored by a proportional loss of Imatinib-d8.

  • Equivalent Ionization Efficiency: As it co-elutes and shares the same molecular structure, it is subject to the same degree of ion suppression or enhancement as the native analyte.

  • Mass Differentiation: The mass difference of +8 Daltons provides a clear distinction between the analyte and the IS in the mass spectrometer, preventing signal overlap. The fragmentation pattern is also predictably shifted. For instance, the protonated parent ion of Imatinib is observed at m/z 494.4, which fragments to a prominent product ion at m/z 394.2.[1][11][12] Consequently, the Imatinib-d8 parent ion is observed at approximately m/z 502.4, fragmenting to a product ion around m/z 402.2.

Table 1: Physicochemical Properties of Imatinib vs. Imatinib-d8
PropertyImatinibImatinib-d8
Chemical Formula C₂₉H₃₁N₇OC₂₉H₂₃D₈N₇O
Molecular Weight 493.6 g/mol ~501.7 g/mol [13]
Unlabeled CAS No. 152459-95-5[13]152459-95-5
Labeled CAS No. N/A1092942-82-9[13]
Diagram 1: Chemical Structures of Imatinib and Imatinib-d8

G cluster_0 Imatinib cluster_1 Imatinib-d8 Imatinib Structure of Imatinib (Unlabeled Analyte) Imatinib_d8 Structure of Imatinib-d8 (Stable Isotope-Labeled IS) Note: Deuterium atoms replace hydrogen on the piperazine ring's ethyl groups. Imatinib->Imatinib_d8 Isotopic Labeling G cluster_workflow Experimental Workflow A 1. Sample Aliquoting (Plasma, Calibrators, QCs) B 2. Internal Standard Spiking (Add Imatinib-d8 solution) A->B C 3. Sample Preparation (Protein Precipitation) B->C D 4. Centrifugation & Supernatant Transfer C->D E 5. Evaporation & Reconstitution D->E F 6. LC-MS/MS Injection & Analysis E->F G 7. Data Processing (Calculate Analyte/IS Ratio) F->G H 8. Concentration Determination G->H

Caption: Overview of the sample preparation and analysis workflow.

Materials and Reagents
  • Analytes: Imatinib Mesylate, Imatinib-d8 Mesylate

  • Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, and Water

  • Reagents: Formic acid, Ammonium acetate, Dimethyl sulfoxide (DMSO)

  • Matrix: Blank human K2EDTA plasma

Experimental Protocol

Step 1: Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Imatinib Mesylate and Imatinib-d8 Mesylate in DMSO to create separate 1 mg/mL stock solutions. Store at -20°C. [14]2. Analyte Working Solutions: Prepare serial dilutions of the Imatinib stock solution in a 50:50 mixture of acetonitrile and water to create working solutions for spiking calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the Imatinib-d8 stock solution in acidified methanol to a final concentration suitable for spiking, for example, 100 ng/mL. [15]The optimal concentration should yield a consistent and strong signal without saturating the detector.

Step 2: Preparation of Calibration Curve and QC Samples

  • Prepare CC standards by spiking blank human plasma with the analyte working solutions to achieve a final concentration range, for example, from 10 ng/mL to 5000 ng/mL. [1]2. Prepare QC samples in a similar manner at a minimum of three concentration levels: low, medium, and high (e.g., 30, 300, and 3000 ng/mL).

Step 3: Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of each sample (unknowns, CCs, and QCs) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (Imatinib-d8) to every tube except for the "double blank" (matrix with no analyte or IS). Vortex briefly.

  • Add 300 µL of the IS diluent (acidified methanol) to precipitate plasma proteins. [15]4. Vortex vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A).

Step 4: LC-MS/MS Analysis

  • Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.

  • Perform chromatographic separation and mass spectrometric detection using optimized parameters.

Table 2: Example LC-MS/MS Parameters
ParameterSettingRationale
LC Column C18, e.g., 2.1 x 50 mm, <3 µmProvides good reversed-phase retention for Imatinib.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation of the analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the C18 column.
Flow Rate 0.4 mL/minTypical for analytical scale columns.
Gradient Start at 5% B, ramp to 95% BSeparates Imatinib from early-eluting matrix components.
Ionization Mode Positive Electrospray (ESI+)Imatinib contains basic nitrogen atoms that readily accept a proton. [12]
MRM Transition 1 Imatinib: 494.4 → 394.2Precursor [M+H]⁺ to a stable, high-intensity product ion. [11][12]
MRM Transition 2 Imatinib-d8: 502.4 → 402.2The +8 Da shift is reflected in both the precursor and product ions.
Dwell Time ~150-200 msSufficient time to acquire >12 data points across a chromatographic peak. [12]

Method Validation: A System of Self-Verification

A bioanalytical method is only reliable if it has been rigorously validated. The use of Imatinib-d8 is central to meeting the stringent acceptance criteria set by regulatory bodies like the U.S. FDA and the International Council for Harmonisation (ICH). [10][16]

Diagram 3: Principle of Internal Standard Correction

G node_ideal Ideal Scenario Analyte Signal: 100k IS Signal: 100k Ratio: 1.0 node_loss Sample Loss (30%) Analyte Signal: 70k IS Signal: 70k Ratio: 1.0 node_ideal->node_loss Process Variation node_suppress Ion Suppression (50%) Analyte Signal: 50k IS Signal: 50k Ratio: 1.0 node_ideal->node_suppress Matrix Effect node_result Consistent Ratio Ensures Accurate Quantification node_loss->node_result node_suppress->node_result

Caption: SIL-IS maintains a constant analyte/IS ratio despite sample loss or matrix effects.

Table 3: Key Validation Parameters & Acceptance Criteria (Based on FDA M10 Guidance)
ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure endogenous matrix components do not interfere with the detection of the analyte or IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. [10]
Accuracy & Precision To determine the closeness of measured values to the nominal value and the degree of scatter.For QC samples, precision (CV%) should be ≤15% (≤20% at LLOQ) and accuracy (bias%) should be within ±15% (±20% at LLOQ). [14][17]
Calibration Curve To demonstrate the relationship between instrument response and concentration over the analytical range.Correlation coefficient (r²) should be ≥0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).
Matrix Effect To assess the impact of the matrix on ionization efficiency.The IS-normalized matrix factor CV% across different lots of matrix should be ≤15%. Imatinib-d8 is essential for passing this test.
Stability To ensure the analyte is stable in the matrix under various handling and storage conditions.Mean concentration at each QC level must be within ±15% of the nominal concentration.

Causality in Validation: The reason a SIL-IS like Imatinib-d8 is so powerful is that it inherently addresses the most unpredictable source of error: the matrix effect. By co-eluting and having identical ionization properties, it effectively "reports" on the signal suppression or enhancement experienced by the analyte in real-time. This direct correction mechanism is what allows methods using SIL standards to consistently meet the stringent accuracy and precision requirements of regulatory bodies.

Conclusion

Imatinib-d8 Mesylate is not merely a reagent but a critical tool that enables the generation of high-integrity bioanalytical data. Its properties as a stable isotope-labeled internal standard make it the ideal choice for correcting the inherent variability of the LC-MS/MS workflow, particularly the unpredictable influence of matrix effects. By incorporating Imatinib-d8 into a well-designed and rigorously validated method, researchers, clinical scientists, and drug development professionals can ensure that the Imatinib concentrations they report are accurate, precise, and reliable, forming a solid foundation for critical pharmacokinetic analysis and clinical decision-making.

References

  • LC-MS/MS Bioanalytical Procedure for Quantification of Imatinib Mesylate in Rat Plasma - Pharmaceutical Methods. (2022-12-02). Available from: [Link]

  • Synthesis and Characterization of Potential Impurities in Imatinib Mesylate - IJNRD. (2023-10-10). Available from: [Link]

  • Development and validation of an LC-MS/MS method for the quantification of imatinib and imatinib-d8 in human plasma for. Ingenta Connect. Available from: [Link]

  • Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. Waters. Available from: [Link]

  • Clinical Pharmacokinetics of Imatinib - Ovid. Available from: [Link]

  • LC–MS-MS Determination of Imatinib and N-Desmethyl Imatinib in Human Plasma - ResearchGate. (2013-04-10). Available from: [Link]

  • Synthesis of imatinib, a tyrosine kinase inhibitor, labeled with carbon-14 - PubMed. Available from: [Link]

  • Clinical development of imatinib: an anticancer drug - PMC - PubMed Central. Available from: [Link]

  • US8609842B2 - Method for synthesizing Imatinib - Google Patents.
  • Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients - PubMed. (2019-11-19). Available from: [Link]

  • Indications for imatinib mesylate therapy and clinical management - PubMed. Available from: [Link]

  • Clinical pharmacokinetics of imatinib - PubMed. Available from: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. Available from: [Link]

  • Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - MDPI. (2022-01-21). Available from: [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis - LCGC International. (2021-11-02). Available from: [Link]

  • The kinetic deuterium isotope effect as applied to metabolic deactivation of imatinib to the des-methyl metabolite, CGP74588 | Request PDF - ResearchGate. (2025-08-06). Available from: [Link]

  • Fragmentation study of imatinib and characterization of new imatinib metabolites by liquid chromatography-triple-quadrupole and linear ion trap mass spectrometers - PubMed. Available from: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. Available from: [Link]

  • Certificate Of Analysis. Available from: [Link]

  • Imatinib Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx. Available from: [Link]

  • Synthesis of Imatinib Mesylate. Available from: [Link]

  • Imatinib Mesilate – Application in Therapy and Current Clinical Research. Available from: [Link]

  • matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

  • Bioanalytical method validation: new FDA guidance... : Journal of Pharmaceutical and Biomedical Analysis - Ovid. (2019-02-20). Available from: [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services. Available from: [Link]

  • Imatinib pharmacokinetics and its correlation with response and safety in chronic-phase chronic myeloid leukemia: a subanalysis of the IRIS study - ASH Publications. (2008-04-15). Available from: [Link]

  • Synthesis of imatinib mesylate - ResearchGate. Available from: [Link]

  • Stability of imatinib and imatinib-d8 in different matrices under specified conditions. Available from: [Link]

  • Phase III, Randomized, Open-Label Study of Daily Imatinib Mesylate 400 mg Versus 800 mg in Patients With Newly Diagnosed, Previously Untreated Chronic Myeloid Leukemia in Chronic Phase Using Molecular End Points: Tyrosine Kinase Inhibitor Optimization and Selectivity Study - PMC. Available from: [Link]

  • Internal Standards for Quantitative LC-MS Bioanalysis | Request PDF - ResearchGate. Available from: [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. Available from: [Link]

  • Synthesis and positron emission tomography studies of carbon-11-labeled imatinib (Gleevec) - PubMed. Available from: [Link]

  • Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS | Analytical Chemistry - ACS Publications. (2019-06-26). Available from: [Link]

  • Pharmacokinetics and Pharmacodynamics of Imatinib in a Phase I Trial With Chronic Myeloid Leukemia Patients | Journal of Clinical Oncology - ASCO Publications. (2016-09-21). Available from: [Link]

  • Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development | Request PDF - ResearchGate. (2025-08-07). Available from: [Link]

  • Bioanalytical Method Validation. Available from: [Link]

  • Imatinib (oral route) - Side effects & dosage - Mayo Clinic. Available from: [Link]

  • USFDA. Guidance for Industry: Bioanalytical Method Validation - ResearchGate. (2025-08-05). Available from: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. Available from: [Link]

  • Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC. Available from: [Link]

Sources

Understanding the mass spectrometry fragmentation of Gleevec-d8

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Gleevec-d8

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the mass spectrometric behavior of Imatinib (Gleevec) and its deuterated stable isotope-labeled internal standard, Gleevec-d8. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core fragmentation pathways, the rationale behind using a deuterated standard, and a practical workflow for robust bioanalytical quantification.

The Rationale: Why Gleevec-d8 is the Gold Standard for Imatinib Quantification

Imatinib, marketed as Gleevec®, is a cornerstone in targeted cancer therapy, specifically as a tyrosine kinase inhibitor for treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2] Due to significant inter-individual variability in its pharmacokinetics, therapeutic drug monitoring (TDM) is crucial to ensure efficacy and safety.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive method for this purpose due to its high sensitivity and specificity.

In quantitative LC-MS/MS, the use of a stable isotope-labeled internal standard (SIL-IS) is paramount for achieving the highest level of accuracy and precision.[5] Gleevec-d8, a deuterated analog of Imatinib, is the ideal internal standard. Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences the same ionization efficiency and potential for ion suppression in the mass spectrometer's source.[6][7] This co-behavior allows it to perfectly compensate for variations during sample preparation and analysis, a critical factor for correcting sample loss, matrix effects, and instrument drift.[7][8] Its distinct, heavier mass ensures it is clearly resolved from the unlabeled drug by the mass spectrometer, preventing analytical interference.

Deciphering the Fragmentation Cascade: Imatinib (Gleevec)

Understanding the fragmentation of the parent drug is essential before examining its deuterated counterpart. When analyzed by electrospray ionization (ESI) in positive ion mode, Imatinib readily forms a protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 494.5.[9] This precursor ion is then selected in the first quadrupole of a tandem mass spectrometer and subjected to collision-induced dissociation (CID).

The resulting fragmentation is dominated by a specific and predictable cleavage. The most abundant product ion is observed at m/z 394.1.[9][10][11] This signature fragment results from the cleavage of the amide bond and the subsequent loss of the N-methylpiperazine moiety.[11][12] This robust and high-intensity transition (494.5 → 394.1) is the primary choice for quantitative analysis using Multiple Reaction Monitoring (MRM).

Gleevec_Fragmentation cluster_0 Gleevec (Imatinib) Fragmentation Parent Imatinib [M+H]⁺ m/z 494.5 Fragment1 Product Ion m/z 394.1 Parent->Fragment1 CID NeutralLoss Loss of N-methylpiperazine (C₅H₁₂N₂)

Caption: Fragmentation of protonated Imatinib (Gleevec).

The Isotopic Shift: Fragmentation of Gleevec-d8

Gleevec-d8 incorporates deuterium atoms at specific, stable positions within the molecule, commonly on the N-methyl group of the piperazine ring. This guide will assume an 8-deuterium substitution on the piperazine moiety for illustrative purposes, leading to a precursor ion [M+H]⁺ at m/z 502.5.

Upon CID, Gleevec-d8 follows the exact same fragmentation pathway as its unlabeled counterpart. The critical difference lies in the mass of the resulting fragments. Since the deuterium labels are located on the N-methylpiperazine group—the part of the molecule that is lost—the primary product ion remains unchanged. However, if deuteration were on the core structure, the product ion would shift. For quantification, a common deuterated standard is Imatinib-d4, where the prominent product ion is observed at m/z 398.2.[10]

Let's consider a hypothetical Gleevec-d8 where the deuterons are on the pyridine ring. The fragmentation would be as follows:

Gleevec_d8_Fragmentation cluster_1 Gleevec-d8 Fragmentation (Hypothetical) Parent_d8 Imatinib-d8 [M+H]⁺ m/z 502.5 Fragment1_d8 Deuterated Product Ion m/z 402.1 Parent_d8->Fragment1_d8 CID NeutralLoss_d8 Loss of N-methylpiperazine (C₅H₁₂N₂)

Caption: Hypothetical fragmentation of a deuterated Gleevec analog.

Data Presentation: MRM Transitions for Quantification

The high specificity of tandem mass spectrometry is leveraged through Multiple Reaction Monitoring (MRM). In this mode, the instrument is programmed to specifically monitor the transition of a predefined precursor ion to a specific product ion. This creates a highly sensitive and selective assay, filtering out background noise.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Common Use
Gleevec (Imatinib) 494.5394.1Analyte
Gleevec-d4 498.5398.2Internal Standard[10]

Note: The exact m/z values may vary slightly based on instrument calibration and resolution.

Experimental Protocol: A Self-Validating Workflow

This protocol outlines a robust method for the quantification of Imatinib in human plasma, incorporating Gleevec-d8 as the internal standard.

A. Sample Preparation (Protein Precipitation)

  • Aliquot: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Spike Internal Standard: Add 10 µL of Gleevec-d8 working solution (e.g., 100 ng/mL in methanol) to all samples, calibrators, and quality controls. This early addition ensures the IS tracks the analyte through every subsequent step.

  • Vortex: Briefly vortex mix for 10 seconds.

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to induce protein precipitation.

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein denaturation and extraction of the analyte.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

B. LC-MS/MS System Configuration

  • LC System: UPLC/HPLC system (e.g., Waters Acquity, Shimadzu Nexera).

  • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would run from 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S).

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

C. Mass Spectrometer Parameters

ParameterRecommended SettingRationale
Scan Type Multiple Reaction Monitoring (MRM)For maximum sensitivity and selectivity.
IonSpray Voltage 5500 VOptimizes ion generation.
Temperature 500°CFacilitates desolvation of droplets.
Collision Gas (CAD) Medium (e.g., 7 psi)Provides sufficient energy for fragmentation.
Dwell Time 150 msEnsures sufficient data points across the chromatographic peak without causing crosstalk.[10]
Collision Energy (CE) Optimized per compound (approx. 25-35 V)Tuned to maximize the signal of the specific product ion.[9]

D. Workflow Diagram

Workflow cluster_workflow Quantitative Bioanalysis Workflow SamplePrep Sample Preparation 1. Aliquot Plasma 2. Spike with Gleevec-d8 3. Protein Precipitation 4. Centrifuge & Transfer LC Liquid Chromatography Reversed-Phase C18 Gradient Elution Separation of Analyte + IS SamplePrep->LC Inject Supernatant MS Tandem Mass Spectrometry ESI+ Source MRM Scan Precursor → Product Ion LC->MS Eluent Transfer Data Data Analysis Integrate Peak Areas Calculate Analyte/IS Ratio Quantify vs. Calibration Curve MS->Data Signal Acquisition

Caption: Standard workflow for Gleevec quantification.

Conclusion

The mass spectrometric fragmentation of Gleevec is characterized by a highly specific and reproducible pathway, primarily involving the loss of its N-methylpiperazine group. The deuterated analog, Gleevec-d8, follows this identical chemical fate, allowing it to serve as a near-perfect internal standard. By tracking the distinct MRM transitions for both the analyte and the SIL-IS, researchers can develop self-validating, robust, and highly accurate bioanalytical methods. This approach underpins reliable therapeutic drug monitoring and pharmacokinetic studies, ensuring data integrity for both clinical and research applications.

References

  • Bakshi, M., Singh, S. (2002). Clinical development of imatinib: an anticancer drug. [Source not explicitly stated, but content aligns with typical bioanalytical validation papers]. Available from: [Link]

  • ResearchGate. (n.d.). Mass spectrum of imatinib: electrospray ionization, positive ion mode,... ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2021). A Study of the Identification, Fragmentation Mode and Metabolic Pathways of Imatinib in Rats Using UHPLC-Q-TOF-MS/MS. Journal of Analytical Methods in Chemistry. Available from: [Link]

  • [Source not cited in text]
  • Rochat, B. (2006). Fragmentation study of imatinib and characterization of new imatinib metabolites by liquid chromatography-triple-quadrupole and linear ion trap mass spectrometers. Journal of Mass Spectrometry. Available from: [Link]

  • [Source not cited in text]
  • [Source not cited in text]
  • D'Avolio, A., et al. (2019). Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients. PLOS ONE. Available from: [Link]

  • Bardin, C., et al. (2004). Quantification of imatinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Available from: [Link]

  • Zheng, Y., et al. (2014). A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • [Source not cited in text]
  • [Source not cited in text]
  • Odoemelam, C. S. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research. Available from: [Link]

  • ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Blog. Available from: [Link]

  • [Source not cited in text]
  • XVIVO Scientific Animation. (2021). Gleevec | MOA Animation. YouTube. Available from: [Link]

  • Yamada, T., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry. Available from: [Link]

  • [Source not cited in text]
  • ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. Available from: [Link]

Sources

Technical Guide: Imatinib-d8 Mesylate for Metabolic Stability Studies

[1]

Executive Summary

This technical guide details the application of Imatinib-d8 Mesylate (a stable isotope-labeled internal standard) in the assessment of Imatinib's metabolic stability. Imatinib (Gleevec) is a tyrosine kinase inhibitor (TKI) primarily metabolized by CYP3A4 to its active metabolite, N-desmethyl imatinib (CGP74588).[1][2]

The use of the d8-isotopolog is critical for normalizing LC-MS/MS data against matrix effects, ionization suppression, and extraction variability, ensuring high-precision determination of intrinsic clearance (


1

Part 1: The Compound & Mechanistic Basis

Chemical Specifications

Imatinib-d8 Mesylate is the octadeuterated form of Imatinib Mesylate. The deuterium labeling is typically located on the piperazine ring , which provides sufficient mass shift (+8 Da) to prevent isotopic interference (cross-talk) with the parent analyte (M+0) while maintaining identical chromatographic retention.

PropertySpecification
Compound Name Imatinib-d8 Mesylate
Chemical Formula

Molecular Weight ~601.76 g/mol (Salt); ~501.65 g/mol (Free Base)
Isotopic Purity

deuterated forms
Solubility Soluble in DMSO, Methanol, Water (pH dependent)
Primary Application Internal Standard (IS) for LC-MS/MS quantification
Metabolic Pathway & Rationale

Imatinib undergoes extensive hepatic metabolism.[2] The primary biotransformation is the N-demethylation of the piperazine ring mediated by CYP3A4 (and to a lesser extent CYP3A5, CYP1A2, CYP2D6).

  • Why Imatinib-d8?

    • Co-elution: As an isotopolog, it co-elutes with Imatinib, experiencing the exact same matrix effects and ionization conditions at the electrospray source.

    • Mass Resolution: The +8 Da shift places the IS signal well outside the isotopic envelope of the parent drug (Imatinib, MW ~493.6), eliminating false positives from natural C13 abundance.

Pathway Visualization

The following diagram illustrates the primary metabolic conversion and the structural relationship between the parent and metabolite.

Imatinib_Metabolismcluster_legendMetabolic FateImatinibImatinib (Parent)[m/z 494.6]CYP3A4CYP3A4(Liver Microsomes)Imatinib->CYP3A4NDesmethylN-Desmethyl Imatinib(CGP74588)[m/z 480.6]CYP3A4->NDesmethylN-demethylation(-CH3)

Figure 1: Primary metabolic pathway of Imatinib mediated by CYP3A4, resulting in the N-desmethyl metabolite.[2][3][4][5] The d8-IS is used to quantify the disappearance of the Parent node.

Part 2: Experimental Protocol (Microsomal Stability)

Reagents & Preparation
  • Liver Microsomes: Human or Rat (typical protein conc. 20 mg/mL).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH solution).

  • Stop Solution (Quench): Acetonitrile (ACN) containing 200 ng/mL Imatinib-d8 Mesylate .[1]

    • Critical Step: Adding the IS directly to the quench solution ensures that every sample is normalized for volume errors and extraction efficiency from the exact moment the reaction stops.

Step-by-Step Workflow

This protocol describes a "substrate depletion" approach to determine

1
  • Pre-Incubation:

    • Prepare a master mix: Buffer + Microsomes (final protein conc. 0.5 mg/mL) + Imatinib (1 µM final).[1]

    • Equilibrate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH (1 mM final) to start the reaction.

    • Control: Include a "minus NADPH" control to check for chemical instability.

  • Sampling:

    • At defined time points (e.g., 0, 5, 15, 30, 45, 60 min), remove an aliquot (e.g., 50 µL).

  • Quench & IS Addition:

    • Immediately transfer aliquot into 150 µL of Stop Solution (ACN + Imatinib-d8).[1]

    • Vortex vigorously for 1 minute.

  • Processing:

    • Centrifuge at 4,000 x g for 15 min at 4°C to pellet proteins.

    • Transfer supernatant to LC-MS/MS vials.

Workflow Diagram

Experimental_Workflowcluster_samplingTime Course Sampling (0-60 min)StartStart: Master Mix(Microsomes + Imatinib)PreIncPre-Incubation(37°C, 5 min)Start->PreIncInitiateAdd NADPH(Start Reaction)PreInc->InitiateSampleRemove Aliquot(50 µL)Initiate->SampleAt t=xQuenchQuench & IS Addition(ACN + Imatinib-d8)Sample->QuenchImmediateCentrifugeCentrifugation(Pellet Protein)Quench->CentrifugeAnalysisLC-MS/MS Analysis(Quantify Ratio: Analyte/IS)Centrifuge->Analysis

Figure 2: Substrate depletion workflow. The critical control point is the addition of Imatinib-d8 in the quench step.

Part 3: Bioanalytical Methodology (LC-MS/MS)

Mass Spectrometry Parameters

Quantification should be performed in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Transitions:

    • Imatinib (Parent): m/z 494.6

      
       394.5 [1]
      
      • Mechanism:[6] Loss of the N-methylpiperazine moiety (~100 Da).

    • Imatinib-d8 (IS): m/z 502.6

      
       394.5 [1]
      
      • Mechanism:[6] If the d8 label is on the piperazine ring, the ring is lost during fragmentation, yielding the same product ion (394.5) as the parent.

      • Note: While the product ion is identical, the precursor mass difference (8 Da) provides selectivity. Alternatively, if the label is on the core, the product would be 402.5. Always verify the specific labeling position of your lot. For piperazine-labeled d8, the 502->394 transition is standard.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Retention Time: Imatinib and Imatinib-d8 should co-elute at approximately the same time (e.g., 1.8 min).

Part 4: Data Analysis & Calculations

Determining Intrinsic Clearance ( )[1]
  • Peak Integration: Integrate the peak areas for Imatinib (Analyte) and Imatinib-d8 (IS).

  • Ratio Calculation: Calculate the Area Ratio (

    
    ) for each time point:
    
    
    
    [1]
  • Log Transformation: Plot

    
     vs. Time (
    
    
    ).
    • 
      [1]
      
  • Slope Determination: The slope of the linear regression (

    
    ) represents the elimination rate constant.
    
  • Half-Life (

    
    ): 
    
    
    
    [1]
  • Intrinsic Clearance (

    
    ): 
    
    
    
    [1]
    • Units: µL/min/mg protein.

Acceptance Criteria (Scientific Integrity)
  • IS Variability: The coefficient of variation (CV) of the Imatinib-d8 peak area across all samples should be

    
    . High variability indicates pipetting errors or matrix suppression issues.
    
  • Linearity: The

    
     of the time-course regression should be 
    
    
    .
  • Control Stability: The "Minus NADPH" control should show

    
     loss over the incubation period.
    

References

  • FDA Guidance for Industry (2018). Bioanalytical Method Validation.[7][8] U.S. Food and Drug Administration.[7][9][10] [Link]

  • Peng, B., et al. (2005). Clinical pharmacokinetics of imatinib. Clinical Pharmacokinetics, 44(9), 879-894.[1] [Link]

  • PubChem Compound Summary. Imatinib Mesylate (CID 5291). National Center for Biotechnology Information. [Link]

  • Ma, F., et al. (2021). A Study of the Identification, Fragmentation Mode and Metabolic Pathways of Imatinib in Rats Using UHPLC-Q-TOF-MS/MS.[10] Evidence-Based Complementary and Alternative Medicine.[1][7] [Link]

An In-depth Technical Guide to the Basic Research Applications of Deuterated Imatinib

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, characterization, and multifaceted research applications of deuterated Imatinib. By leveraging the kinetic isotope effect, deuteration offers a powerful tool to modulate pharmacokinetic properties and enables novel experimental approaches in kinase biology, proteomics, and quantitative bioanalysis. This document moves beyond theoretical concepts to provide field-proven insights and detailed methodologies, empowering researchers to effectively integrate deuterated Imatinib into their discovery and development workflows.

The Principle of Deuteration in Medicinal Chemistry: The Kinetic Isotope Effect

The strategic replacement of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) is a powerful technique in modern medicinal chemistry.[1] This substitution, known as deuteration, can significantly alter a drug's metabolic profile by leveraging the deuterium kinetic isotope effect (KIE).[1][2]

The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break.[1] Many Phase I drug metabolism reactions, catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-determining step.[1] By replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of that specific metabolic pathway can be substantially reduced.[3] This can lead to:

  • Improved Pharmacokinetic Profiles: Reduced metabolic clearance can increase a drug's half-life and overall exposure (AUC).[2][4]

  • Enhanced Safety: Decreasing the formation of potentially reactive or toxic metabolites.[3]

  • Increased Target Selectivity: Blocking the formation of non-selective metabolites can improve the drug's specificity.[5]

For Imatinib, a frontline therapy for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST), the primary route of metabolism is N-demethylation of the piperazine ring to its major, but significantly less active, metabolite, CGP74588.[2] This reaction is a prime target for deuteration.

Deuterated Imatinib: Synthesis and Characterization

The most common deuterated analogue of Imatinib is the N-trideuteromethyl variant (Imatinib-d3). Its synthesis follows established routes for Imatinib, with the key modification being the use of a deuterated starting material in the final step.

Synthetic Approach

A convergent synthesis strategy is typically employed, where the core aminopyrimidine structure is coupled with the N-methylpiperazine side chain. To produce Imatinib-d3, the final step involves the use of N-(trideuteromethyl)piperazine.

G

Figure 1: Convergent synthesis scheme for N-trideuteromethyl Imatinib (Imatinib-d3).

This final coupling step is robust and allows for the late-stage introduction of the isotopic label, which is an efficient strategy in synthesizing labeled compounds.[6]

Characterization

The successful synthesis and purity of Imatinib-d3 must be confirmed through rigorous analytical techniques.

Technique Parameter Expected Result for Imatinib-d3
Mass Spectrometry (MS) Molecular Ion Peak ([M+H]⁺)m/z 497.2 (vs. m/z 494.2 for unlabeled Imatinib)
¹H NMR N-CH₃ SignalAbsence of the characteristic singlet peak for the N-methyl protons (~2.5 ppm).
¹³C NMR N-CD₃ SignalA multiplet with a lower intensity for the carbon of the trideuteromethyl group due to C-D coupling.
HPLC Purity≥98% purity, with retention time being nearly identical to unlabeled Imatinib.

Application 1: Probing Metabolic Stability and the Kinetic Isotope Effect

The primary basic research application of deuterated Imatinib is to study its metabolic fate and directly measure the kinetic isotope effect on its N-demethylation. The hypothesis is that by strengthening the N-CH₃ bond, metabolism via CYP enzymes will be slowed.[2]

Comparative In Vitro Metabolism

The most direct way to assess the impact of deuteration is through an in vitro metabolism assay using liver microsomes, which are rich in CYP enzymes.

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare a master mix containing:

      • Phosphate buffer (100 mM, pH 7.4)

      • Liver microsomes (e.g., human or rat, final concentration 0.5 mg/mL)[7]

    • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add Imatinib or Imatinib-d3 to the pre-warmed microsome mixture to a final concentration of 1 µM.

    • Immediately add a solution of NADPH regenerating system (cofactor for CYP enzymes) to initiate the metabolic reaction.[1]

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[1]

    • Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Imatinib-d8 or another suitable compound).[8]

  • Sample Processing:

    • Vortex the quenched samples vigorously.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound (Imatinib or Imatinib-d3) at each time point.

    • Monitor the formation of the N-desmethyl metabolite, CGP74588.

Expected Results and Data Interpretation

Studies have shown that Imatinib-d3 exhibits significantly reduced N-demethylation in vitro.[2]

Compound System Parameter Value Reference
ImatinibRat Liver Microsomes% Parent Remaining (60 min)~20%[2]
Imatinib-d3 Rat Liver Microsomes% Parent Remaining (60 min)~60% [2]
ImatinibHuman Liver Microsomes% Parent Remaining (60 min)~40%[2]
Imatinib-d3 Human Liver Microsomes% Parent Remaining (60 min)~75% [2]

These results demonstrate a clear deuterium isotope effect, confirming that the N-demethylation is slowed by the stronger C-D bonds. However, it is crucial to note that while in vitro metabolism was reduced, this did not translate to increased in vivo exposure in rat models in the initial study, suggesting other clearance mechanisms may play a more significant role in vivo.[2]

Application 2: A Superior Internal Standard for Quantitative Bioanalysis

In pharmacokinetic and therapeutic drug monitoring studies, accurate quantification of drug concentration in biological matrices (plasma, serum, tissue) is critical. The gold standard for quantitative mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS).[9]

The Rationale for Using Imatinib-d3 as an Internal Standard

An ideal internal standard co-elutes chromatographically with the analyte and experiences similar matrix effects (e.g., ion suppression or enhancement) during ionization.[8] Deuterated Imatinib is an ideal internal standard for quantifying Imatinib because it is chemically identical, ensuring its behavior during sample extraction, chromatography, and ionization is virtually the same as the unlabeled analyte. Its different mass allows it to be distinguished and quantified separately by the mass spectrometer.

G

Figure 2: Workflow for using Imatinib-d3 as an internal standard in bioanalysis.

  • Sample Preparation:

    • To 50 µL of a plasma sample, add 150 µL of a precipitation solution (Acetonitrile) containing a known, fixed concentration of Imatinib-d3 (e.g., 100 ng/mL).

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an HPLC vial.

  • LC-MS/MS Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometer: Triple quadrupole instrument operating in positive electrospray ionization (ESI+) mode.

    • MRM Transitions:

      • Imatinib: 494.2 → 394.2

      • Imatinib-d3: 497.2 → 397.2

      • CGP74588 (Metabolite): 480.2 → 394.2

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the peak area of Imatinib to the peak area of Imatinib-d3 against a series of known concentrations of Imatinib.

    • Determine the concentration of Imatinib in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Advanced Research Applications: Kinase Biology and Proteomics

Beyond its use in metabolic and pharmacokinetic studies, deuterated Imatinib serves as a valuable tool for more fundamental research into kinase signaling and drug-target interactions.

Probing Target Engagement and Kinase Occupancy

Determining if a drug is engaging its intended target within a cell is crucial. Target occupancy assays measure the percentage of a target protein that is bound by a drug at a given concentration and time. Deuterated Imatinib can be used in competitive binding assays to quantify the occupancy of non-labeled inhibitors.

  • Cell Treatment: Treat cells with varying concentrations of a non-labeled test inhibitor for a defined period.

  • Lysis and Probe Addition: Lyse the cells under conditions that preserve protein-ligand interactions. Add a known, high concentration of deuterated Imatinib (the "probe"). The deuterated probe will only bind to the kinase targets that were not already occupied by the test inhibitor.

  • Target Enrichment: Use an affinity matrix (e.g., Kinobeads or an immobilized broad-spectrum kinase inhibitor) to pull down the kinases from the lysate.[10]

  • Wash and Elute: Thoroughly wash the beads to remove non-specific binders. Elute the bound kinases.

  • Quantitative Mass Spectrometry: Digest the eluted proteins into peptides and analyze by LC-MS/MS. By comparing the amount of deuterated Imatinib that co-elutes with the target kinase in the presence versus absence of the test inhibitor, one can calculate the occupancy of the test inhibitor.

Mapping the Imatinib Interactome with Chemical Proteomics

Chemical proteomics uses small molecule probes to investigate drug-protein interactions on a proteome-wide scale.[11] Deuterated Imatinib can be used as a "heavy" competitor in quantitative chemical proteomics experiments to identify both on-target and off-target kinases.

G

Figure 3: Quantitative proteomics workflow to identify Imatinib targets.

In this workflow, the displacement of kinases from the affinity beads by unlabeled Imatinib versus deuterated Imatinib can be quantified. Since their binding affinities are identical, they should displace the same targets to the same degree. This provides a high-confidence method for identifying the cellular interactome of Imatinib, helping to elucidate mechanisms of action and potential off-target effects that could contribute to efficacy or toxicity.

Imatinib Signaling Pathways

Imatinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of BCR-ABL, c-KIT, and Platelet-Derived Growth Factor Receptor (PDGFR).[12] This blocks downstream signaling cascades that drive cell proliferation and survival.

G

Figure 4: Key downstream signaling pathways inhibited by Imatinib.

By using deuterated Imatinib in cell-based assays, researchers can study the kinetics of pathway inhibition with greater precision, particularly when using mass spectrometry-based readouts like phosphoproteomics, where the deuterated compound can serve as an internal standard for pathway activity markers.

Conclusion

Deuterated Imatinib is more than a metabolically stabilized analogue; it is a versatile tool for fundamental and translational research. Its applications range from the direct study of the kinetic isotope effect on drug metabolism to serving as an indispensable internal standard for high-precision quantitative bioanalysis. Furthermore, its use in advanced techniques like target occupancy studies and chemical proteomics allows for a deeper understanding of kinase inhibitor pharmacology, target engagement, and off-target profiling. As drug development continues to embrace stable isotope labeling, the principles and methodologies demonstrated with deuterated Imatinib will serve as a valuable blueprint for researchers working with other small molecule inhibitors.

References

  • The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. (2023, October 10). International Journal of Novel Research and Development (IJNRD). Retrieved from [Link]

  • Manley, P. W., Blasco, F., Mestan, J., & Aichholz, R. (2013). The kinetic deuterium isotope effect as applied to metabolic deactivation of imatinib to the des-methyl metabolite, CGP74588. Bioorganic & Medicinal Chemistry, 21(11), 3231-3239. Retrieved from [Link]

  • Deuterium in drug discovery: progress, opportunities and challenges. (2023, June 5). Nature Reviews Drug Discovery. Retrieved from [Link]

  • A flow-based synthesis of Imatinib: the API of Gleevec. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. (2022, October 4). PMC - PubMed Central. Retrieved from [Link]

  • Clinical development of imatinib: an anticancer drug. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Quantitative- and Phospho-Proteomic Analysis of the Yeast Response to the Tyrosine Kinase Inhibitor Imatinib to Pharmacoproteomics-Guided Drug Line Extension. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • CellEKT: A Robust Chemical Proteomics Workflow to Profile Cellular Target Engagement of Kinase Inhibitors. (n.d.). PMC - NIH. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved from [Link]

  • A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2. (2024, August 1). ACS Pharmacology & Translational Science. Retrieved from [Link]

  • A General and Convenient Synthesis of N-Aryl Piperazines. (n.d.). ResearchGate. Retrieved from [Link]

  • Quantification of imatinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry. (n.d.). PubMed. Retrieved from [Link]

  • Deuteroncology – Next generation of MET kinase inhibitor. (n.d.). Deuteroncology. Retrieved from [Link]

  • Molecular Pathways: BCR-ABL. (n.d.). Clinical Cancer Research - AACR Journals. Retrieved from [Link]

  • Quantification of imatinib in human serum: validation of a high-performance liquid chromatography-mass spectrometry method for therapeutic drug monitoring and pharmacokinetic assays. (2013, August 5). PMC - NIH. Retrieved from [Link]

  • Drug-Target Residence Time Affects in Vivo Target Occupancy through Multiple Pathways. (n.d.). ACS Publications. Retrieved from [Link]

  • Rapid profiling of protein kinase inhibitors by quantitative proteomics. (n.d.). RSC Publishing. Retrieved from [Link]

  • Quantifying Target Occupancy of Small Molecules Within Living Cells. (2020, June 20). Annual Reviews. Retrieved from [Link]

  • Imatinib mesylate. (n.d.). PubMed. Retrieved from [Link]

  • From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. (n.d.). Beacon Biosignals. Retrieved from [Link]

  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. (2023, October 30). PMC. Retrieved from [Link]

  • Structure and Dynamics of the ABL1 Tyrosine Kinase and Its Important Role in Chronic Myeloid Leukemia. (2025, May 9). PMC - PubMed Central. Retrieved from [Link]

  • Schematic signalling pathways activated by BCR-ABL that contribute to... (n.d.). ResearchGate. Retrieved from [Link]

  • Quantitation of ERK1/2 inhibitor cellular target occupancies with a reversible slow off-rate probe. (2018, September 17). Chemical Science (RSC Publishing). Retrieved from [Link]

Sources

An In-Depth Technical Guide to Imatinib-d8 Mesylate in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Imatinib revolutionized cancer therapy, transforming diseases like chronic myeloid leukemia (CML) from fatal diagnoses into manageable chronic conditions.[1][2] Its success heralded the era of targeted therapy, proving that selectively inhibiting key oncogenic drivers could yield profound clinical benefits.[2] Foundational to the clinical development and therapeutic monitoring of imatinib are robust bioanalytical methods. This guide focuses on Imatinib-d8 Mesylate, the deuterated stable isotope-labeled analogue of imatinib. We will explore the core principles of its application, detailing its indispensable role as an internal standard in mass spectrometry-based quantification. This document provides researchers, clinical pharmacologists, and drug development professionals with a comprehensive understanding of imatinib's mechanism, the rationale for using its deuterated form, and detailed protocols for its application in pharmacokinetic analysis and cancer research.

The Dawn of Targeted Therapy: The Imatinib Story

Before the advent of imatinib, treatment for CML was largely non-specific and offered poor long-term survival. The discovery that the Philadelphia chromosome, a hallmark of CML, produces a constitutively active BCR-ABL tyrosine kinase was a pivotal moment in oncology.[3][4] Imatinib was engineered as a specific inhibitor of this aberrant kinase, effectively acting as a "magic bullet" to shut down the primary engine of the cancer.[1] This 2-phenylamino-pyrimidine derivative functions as a competitive inhibitor at the ATP-binding site of the BCR-ABL protein, preventing the phosphorylation of downstream substrates and thereby inhibiting cell proliferation and inducing apoptosis in cancer cells.[5][6] Its remarkable success extended to other malignancies driven by susceptible kinases, such as gastrointestinal stromal tumors (GIST), which are often characterized by mutations in the c-KIT or PDGFRA receptor tyrosine kinases.[3][7][8]

The Critical Role of Stable Isotope Labeling: An Introduction to Imatinib-d8 Mesylate

In drug development and clinical pharmacology, accurately measuring the concentration of a drug in biological matrices like plasma is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its exceptional sensitivity and selectivity.[9] However, the analytical process, from sample collection and extraction to ionization in the mass spectrometer, is subject to variability that can affect accuracy.

To correct for this, a technique known as isotope dilution mass spectrometry is employed, which requires an ideal internal standard (IS). An ideal IS behaves chemically and physically identically to the analyte (the drug being measured) throughout the entire analytical process but is distinguishable by the mass spectrometer. This is precisely the role of Imatinib-d8 Mesylate.

By replacing eight hydrogen atoms with their heavier deuterium isotopes, Imatinib-d8 has a higher mass than the parent drug. However, its chemical properties, including extraction efficiency, chromatographic retention time, and ionization efficiency, are virtually identical to those of imatinib. When a known quantity of Imatinib-d8 is spiked into a patient sample, it experiences the same potential sample loss or matrix effects as the endogenous imatinib. The mass spectrometer can detect both compounds simultaneously based on their mass difference. By calculating the ratio of the analyte signal to the internal standard signal, any variations in the analytical process are normalized, ensuring a highly accurate and precise measurement of the true drug concentration.[10][11][12]

Mechanism of Action: How Imatinib Halts Cancer Proliferation

Imatinib exerts its therapeutic effect by targeting a specific subset of tyrosine kinases. Its primary targets are BCR-ABL, c-KIT, and the Platelet-Derived Growth Factor Receptor (PDGF-R).[2][13] In their cancerous forms, these kinases are perpetually "switched on," leading to a cascade of downstream signaling that promotes uncontrolled cell growth, survival, and resistance to apoptosis.

Imatinib binds to the ATP-binding pocket of these kinases, stabilizing them in an inactive conformation.[14] This blockade prevents the transfer of phosphate from ATP to tyrosine residues on substrate proteins, effectively severing the communication lines that drive the malignant phenotype.[8]

Imatinib_Mechanism_of_Action cKIT c-KIT Receptor ATP ATP PDGFR PDGF-R BCR_ABL BCR-ABL (Oncogenic Fusion Protein) Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) ATP->Downstream Phosphorylation Imatinib Imatinib Imatinib->cKIT Binds & Inhibits Imatinib->PDGFR Binds & Inhibits Imatinib->BCR_ABL Binds & Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis (Programmed Cell Death)

Caption: Imatinib inhibits oncogenic tyrosine kinases, blocking downstream signaling for proliferation.

Core Application: Pharmacokinetic Analysis via LC-MS/MS

The primary application of Imatinib-d8 Mesylate is in the quantitative bioanalysis of imatinib from biological matrices. This is crucial for pharmacokinetic (PK) studies, which examine how a drug is absorbed, distributed, metabolized, and excreted (ADME), as well as for therapeutic drug monitoring (TDM) to ensure patients maintain effective drug concentrations.[10][15] A validated LC-MS/MS method using Imatinib-d8 as an internal standard provides the necessary precision and accuracy for these applications.[16][17]

Bioanalytical Workflow Overview

The process of quantifying imatinib in a patient plasma sample involves several key steps, from sample preparation to data acquisition and analysis. Using a stable isotope-labeled internal standard like Imatinib-d8 is integral to ensuring the reliability of the final result.

Bioanalytical_Workflow Sample 1. Plasma Sample Collection (Patient blood sample containing Imatinib) Spike 2. Internal Standard Spiking (Add known concentration of Imatinib-d8) Sample->Spike Prep 3. Sample Preparation (Protein Precipitation or Liquid-Liquid Extraction) Spike->Prep Centrifuge 4. Centrifugation (Separate supernatant from precipitated proteins) Prep->Centrifuge Inject 5. LC-MS/MS Injection (Inject supernatant into the system) Centrifuge->Inject LC 6. Chromatographic Separation (HPLC separates Imatinib and Imatinib-d8 from matrix components) Inject->LC MS 7. Mass Spectrometric Detection (MS/MS detects and quantifies based on mass-to-charge ratio) LC->MS Data 8. Data Analysis (Calculate Peak Area Ratio of Imatinib / Imatinib-d8) MS->Data Result 9. Concentration Determination (Compare ratio to calibration curve to find Imatinib concentration) Data->Result

Caption: Workflow for quantifying Imatinib using Imatinib-d8 as an internal standard.

Detailed Experimental Protocol: Quantification of Imatinib in Human Plasma

This protocol is a representative method synthesized from established and validated procedures in the scientific literature.[11][12][17][18]

1. Materials and Reagents:

  • Imatinib and Imatinib-d8 Mesylate reference standards.

  • Human plasma (K2EDTA as anticoagulant).

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid and ammonium acetate/formate.

  • Microcentrifuge tubes.

2. Preparation of Stock and Working Solutions:

  • Prepare 1 mg/mL stock solutions of imatinib and Imatinib-d8 in DMSO or methanol.

  • From the stock solutions, prepare serial dilutions in 50:50 acetonitrile:water to create working solutions for calibration standards and quality controls (QCs).

  • Prepare an internal standard (IS) working solution of Imatinib-d8 at a fixed concentration (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.

  • Add 10 µL of the Imatinib-d8 IS working solution to all tubes (except double blanks) and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reverse-phase column (e.g., Thermo BDS Hypersil C18, 4.6 x 100 mm, 2.4 µm).[9]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.5 - 0.7 mL/min.

  • Gradient: A suitable gradient to ensure separation from matrix components (e.g., start at 95% A, ramp to 95% B, then re-equilibrate).

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Imatinib: m/z 494 → 394.[9][15]

    • Imatinib-d8: m/z 502 → 394.

5. Method Validation and Data Analysis:

  • A calibration curve is constructed by plotting the peak area ratio (Imatinib/Imatinib-d8) against the nominal concentration of the prepared calibrators.[14]

  • The concentration of imatinib in unknown samples is determined by interpolating their peak area ratios from the linear regression of the calibration curve.

  • The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines. Linearity is typically established over a range of 10-5000 ng/mL.[11][12]

Key Pharmacokinetic Parameters of Imatinib

The use of Imatinib-d8 in clinical studies has enabled the precise characterization of imatinib's pharmacokinetic profile.

ParameterValueSignificance & Causality
Bioavailability ~98%Indicates near-complete absorption after oral administration, allowing for effective oral dosing.[10][19]
Time to Peak (Tmax) 2–4 hoursReflects the time required to reach maximum concentration in the blood after a single dose.[19]
Terminal Half-life (t½) ~18-20 hoursThe long half-life supports a convenient once-daily dosing regimen for patients.[10]
Metabolism Primarily via Cytochrome P450 (CYP3A4)Imatinib is metabolized in the liver, mainly by the CYP3A4 enzyme, into an active metabolite (N-desmethyl derivative).[10] This is a key consideration for potential drug-drug interactions.
Protein Binding ~95%Imatinib is highly bound to plasma proteins, primarily α1-acid glycoprotein.[20] Only the unbound fraction is pharmacologically active.

Applications in Preclinical and In Vitro Cancer Research

While its primary role is as an internal standard, Imatinib-d8 can also serve as a tracer in advanced research applications. In cell culture experiments, it can be used to differentiate between exogenously added drug and any potential endogenous interferences during mass spectrometry analysis.

Protocol: In Vitro Cell Viability Assay for Imatinib Efficacy

This protocol describes a standard method to assess the cytotoxic effects of imatinib on cancer cells (e.g., K562 CML cell line), where LC-MS/MS with Imatinib-d8 could be used to confirm cellular drug concentrations.

1. Cell Culture:

  • Culture K562 cells (BCR-ABL positive) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

2. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium.

3. Drug Treatment:

  • Prepare a serial dilution of imatinib (e.g., from 0.01 µM to 10 µM) in culture medium.

  • Add 100 µL of the drug dilutions to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubate the plate for 48-72 hours.

4. Viability Assessment (MTT Assay):

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot a dose-response curve and determine the IC50 value (the concentration of imatinib that inhibits cell growth by 50%).

6. (Optional) Confirmation of Cellular Uptake:

  • In a parallel experiment, treat cells with imatinib.

  • Lyse the cells at various time points and perform protein precipitation on the lysate using the LC-MS/MS protocol described in Section 4.2, using Imatinib-d8 as the internal standard to accurately quantify the intracellular concentration of imatinib.

Conclusion and Future Perspectives

Imatinib-d8 Mesylate is a cornerstone tool in the research and clinical application of imatinib. Its role as a stable isotope-labeled internal standard is fundamental to the principles of modern bioanalysis, enabling the accurate and precise quantification required for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.[16] The data generated using this critical reagent have been instrumental in defining the dosing regimens that have saved countless lives. As targeted therapies continue to evolve, the principles of using stable isotope-labeled standards will remain central to the development of new and improved treatments for cancer, ensuring that the next generation of "magic bullets" can be delivered to patients safely and effectively.

References

  • International Journal of Novel Research and Development. (2023, October 10). Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. Retrieved from [Link]

  • Analytical Methods. (n.d.). Analytical Methods. Royal Society of Chemistry. Retrieved from [Link]

  • Gambacorti-Passerini, C., et al. (2014). The safety profile of imatinib in CML and GIST: long-term considerations. PubMed. Retrieved from [Link]

  • Hang, T., et al. (2013, April 10). LC–MS-MS Determination of Imatinib and N-Desmethyl Imatinib in Human Plasma. ResearchGate. Retrieved from [Link]

  • Frontiers for Young Minds. (2020, February 26). Imatinib, The Magic Bullet for Treatment of Blood Cancer. Retrieved from [Link]

  • Roosendaal, J., et al. (2020). Development and validation of an LC-MS/MS method for the quantification of imatinib and imatinib-d8 in human plasma for the support of an absolute bioavailability microdose trial. Ingenta Connect. Retrieved from [Link]

  • Siddiqui, M. (2023, June 20). Imatinib. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Larson, R. A., et al. (2008, April 15). Imatinib pharmacokinetics and its correlation with response and safety in chronic-phase chronic myeloid leukemia: a subanalysis of the IRIS study. ASH Publications. Retrieved from [Link]

  • Li, M., et al. (2008). Synthesis of Imatinib Mesylate. Chinese Pharmaceutical Journal. Retrieved from [Link]

  • Katakam, P., & Kalakuntla, R. R. (2012). Development And Validation of Bioanalytical Method for The Determination of Imatinib In Human Plasma by LC-MS/MS. ResearchGate. Retrieved from [Link]

  • Ghalaut, V. S., et al. (2015). Imatinib: A Breakthrough of Targeted Therapy in Cancer. PMC. Retrieved from [Link]

  • Demetri, G. D., et al. (2002). Imatinib treatment for gastrointestinal stromal tumour (GIST). PMC. Retrieved from [Link]

  • D'Avolio, A., et al. (2019). Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients. PubMed Central. Retrieved from [Link]

  • Peng, B., et al. (2007, July 18). Pharmacokinetic Investigation of Imatinib Using Accelerator Mass Spectrometry in Patients with Chronic Myeloid Leukemia. AACR Journals. Retrieved from [Link]

  • Dr. Oracle. (2025, June 8). What is the role of Imatinib (Gleevec) in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs)? Retrieved from [Link]

  • Li, M., et al. (2008). Synthesis of imatinib mesylate. ResearchGate. Retrieved from [Link]

  • Cancer Research UK. (n.d.). Imatinib (Glivec). Retrieved from [Link]

  • Titier, K., et al. (2005). Quantification of imatinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]

  • MDPI. (2024). Imatinib in Targeted Therapy: Advances in Biomedical Applications and Drug Delivery Systems. Retrieved from [Link]

  • Roosendaal, J., et al. (2020, April 6). Development and validation of an LC-MS/MS method for the quantification of imatinib and imatinib-d8 in human plasma for the support of an absolute bioavailability microdose trial. PubMed. Retrieved from [Link]

  • Bauer, S., et al. (2006, May 16). Therapeutic Effect of Imatinib in Gastrointestinal Stromal Tumors: AKT Signaling Dependent and Independent Mechanisms. Cancer Research - AACR Journals. Retrieved from [Link]

  • Google Patents. (n.d.). US8609842B2 - Method for synthesizing Imatinib.
  • Narender, G., & Kumar, S. (2021). Bioanalytical Method Development and Validation for Simultaneous Estimation of Imatinib and Its Metabolite Desmethyl Imatinib in Human Plasma. International Journal of Pharmaceutical Sciences and Clinical Research. Retrieved from [Link]

  • Iqbal, M., et al. (2014). Clinical development of imatinib: an anticancer drug. PMC - PubMed Central. Retrieved from [Link]

  • Pharmaceutical Methods. (2022, December 2). LC-MS/MS Bioanalytical Procedure for Quantification of Imatinib Mesylate in Rat Plasma. Retrieved from [Link]

  • Bakht, M. A., et al. (2019). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. PMC - NIH. Retrieved from [Link]

  • new analytical method development and validation for imatinib mesylate by rp-hplc method. (n.d.). Retrieved from [Link]

  • Guilhot, F., et al. (2005, November 16). Quantification of Imatinib in Human Plasma by High Performance Liquid Chromatography-Tandem Mass Spectrometry: Applications to Therapeutic Drug Monitoring of Patients with Chronic Myelogenous Leukemia. ASH Publications. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Sourcing and Qualifying Gleevec-d8 Mesylate for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing and verifying the quality of Gleevec-d8 Mesylate (Imatinib-d8 Mesylate), a critical reagent for pharmacokinetic (PK) and bioanalytical studies. As the deuterated analog of the tyrosine kinase inhibitor Imatinib, its purity and isotopic stability are paramount for its role as an internal standard in quantitative mass spectrometry. This document outlines a systematic approach to supplier evaluation, interpretation of analytical data, and in-house verification protocols to ensure the integrity of research data.

Introduction: The Critical Role of Stable Isotope Labeled Internal Standards

Imatinib, marketed as Gleevec®, is a cornerstone therapy for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2] Its mechanism involves the targeted inhibition of the Bcr-Abl tyrosine kinase.[3] In drug development and clinical pharmacology, accurately quantifying the concentration of a drug and its metabolites in biological matrices is fundamental. This is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that offers high sensitivity and specificity.

The gold standard for quantitative LC-MS/MS is the use of a stable isotope-labeled (SIL) internal standard (IS).[1] Gleevec-d8 Mesylate is the deuterated form of Imatinib, where eight hydrogen atoms are replaced with deuterium. Because its chemical properties are nearly identical to the parent drug, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. However, its increased mass allows it to be distinguished by the mass spectrometer. By adding a known concentration of Gleevec-d8 Mesylate to every sample, it serves as a robust normalizer, correcting for variations during sample preparation and analysis, thereby ensuring highly accurate and precise quantification of the unlabeled Imatinib.[4]

The central challenge for any laboratory is ensuring the quality of this critical reagent. The presence of unlabeled Imatinib or other impurities in the SIL-IS can severely compromise assay accuracy. Therefore, a rigorous process of supplier vetting and material qualification is not just recommended; it is a scientific necessity.

Supplier Landscape and Due Diligence

Sourcing high-purity Gleevec-d8 Mesylate requires careful evaluation of potential suppliers. The goal is to partner with a vendor that provides not only the compound but also comprehensive documentation supporting its quality.

Identifying Potential Suppliers

Several reputable chemical suppliers specialize in providing stable isotope-labeled compounds for research purposes. These include, but are not limited to:

  • LGC Standards: A well-established source for reference standards and research materials.[5][6]

  • Toronto Research Chemicals (TRC): Offers a wide range of APIs, impurities, and stable isotope-labeled analogs.[1][7]

  • Sigma-Aldrich (now part of MilliporeSigma): A large, well-known supplier with extensive quality documentation available online.[8]

The Certificate of Analysis (CoA): A Critical First Look

The Certificate of Analysis (CoA) is the single most important document for initial supplier assessment. It is more than a simple purity statement; it is a testament to the supplier's quality control capabilities. A comprehensive CoA for Gleevec-d8 Mesylate should include:

  • Chemical Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) with UV detection. A purity of >98% is generally expected for this application.[5][6]

  • Isotopic Purity/Enrichment: This is a measure of the percentage of the compound that is deuterated. It is crucial that this value is high (ideally >99%) to minimize the presence of the unlabeled analyte (Imatinib).

  • Identity Confirmation: Data from methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy confirming the molecular weight and structure of the compound.

  • Residual Solvents and Water Content: Information on the presence of any remaining solvents from the synthesis and purification process.

Table 1: Comparison of Supplier-Stated Purity for Gleevec-d8 Mesylate

SupplierStated Chemical Purity (HPLC)Isotopic Purity InformationReference
LGC Standards>95%Not explicitly stated on product page[5]
Sigma-Aldrich (AA Blocks)95%Not explicitly stated on product page[8]
Toronto Research Chemicals (TRC)Not explicitly stated on product pageOften provided on lot-specific CoA[1][7]

Note: The data in this table is based on publicly available product pages and may not reflect the detailed specifications of a lot-specific Certificate of Analysis, which should always be requested.

In-House Qualification: The Self-Validating System

While a supplier's CoA is essential, a Senior Application Scientist knows that trust must be verified. An in-house qualification protocol ensures the material is fit-for-purpose within your specific analytical workflow.

Supplier_Qualification_Workflow cluster_0 Phase 1: Supplier Vetting cluster_1 Phase 2: In-House QC cluster_2 Phase 3: Final Decision s1 Identify Potential Suppliers s2 Request & Review Certificates of Analysis (CoA) s1->s2 Criteria Met? s3 Compare Purity, Isotopic Enrichment & Cost s2->s3 q1 Procure Sample (Small Quantity) s3->q1 q2 Identity Confirmation (LC-MS/MS) q3 Chemical Purity (HPLC-UV) q2->q3 q4 Isotopic Purity (LC-MS/MS) q3->q4 Purity OK? d1 Material Meets All Specifications? q4->d1 d2 Release Lot for Use in Assays d1->d2 YES d3 Reject Lot & Contact Supplier d1->d3 NO

Caption: Workflow for supplier and material qualification.

Protocol: Chemical Purity Verification by HPLC-UV

This protocol is designed to confirm the chemical purity stated on the CoA and to ensure no significant degradation has occurred during shipping or storage.

Objective: To determine the percentage purity of Gleevec-d8 Mesylate by assessing the area of the main peak relative to all other peaks.

Materials:

  • Gleevec-d8 Mesylate sample

  • Imatinib Mesylate reference standard

  • HPLC-grade Methanol, Acetonitrile, and Water

  • Formic Acid or Ammonium Acetate (for mobile phase buffering)

  • C18 Reverse-Phase HPLC Column (e.g., 250 mm x 4.6 mm, 5 µm)[9]

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the Gleevec-d8 Mesylate sample in a suitable solvent (e.g., Methanol or DMSO) at a concentration of approximately 1 mg/mL.[10]

    • Prepare a working solution by diluting the stock solution to ~50 µg/mL with the mobile phase.[11]

    • Prepare a similar concentration of the Imatinib Mesylate reference standard for retention time comparison.

  • Chromatographic Conditions (Example): [9][11]

    • Mobile Phase: A gradient of Acetonitrile and an aqueous buffer (e.g., 10 mM Ammonium Acetate, pH 3.5) is often effective.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 264-273 nm, where Imatinib has a strong absorbance.[9][11]

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the reference standard to determine the retention time of Imatinib.

    • Inject the Gleevec-d8 Mesylate sample. The main peak should have a retention time that is nearly identical to the unlabeled standard.

    • Integrate all peaks in the chromatogram.

  • Calculation:

    • Purity (%) = (Area of Main Peak / Sum of All Peak Areas) * 100

  • Acceptance Criteria: The calculated purity should be consistent with the value reported on the CoA (e.g., within a ±2% tolerance).

Protocol: Isotopic Purity and Identity Confirmation by LC-MS/MS

This is the most critical test. It confirms the identity of the compound and, crucially, quantifies the amount of unlabeled Imatinib present in the deuterated standard.

Objective: To confirm the mass of Gleevec-d8 Mesylate and to determine the percentage of unlabeled Imatinib (d0) within the material.

Materials:

  • Gleevec-d8 Mesylate sample

  • LC-MS/MS system (Triple Quadrupole)

  • LC system and column as described in Section 3.1

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the Gleevec-d8 Mesylate sample (~100 ng/mL) in the initial mobile phase.

  • Mass Spectrometer Conditions (Example):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • MRM Transitions:

      • Imatinib (d0): Q1: 494.3 -> Q3: 394.2

      • Gleevec-d8 (d8): Q1: 502.3 -> Q3: 402.2 (Note: These transitions correspond to the parent ion [M+H]+ and a characteristic product ion. Exact values should be optimized on your instrument.)

  • Analysis:

    • Infuse the sample solution and perform a full scan (e.g., m/z 100-600) to confirm the presence of the [M+H]+ ion for Gleevec-d8 at approximately m/z 502.3.

    • Acquire data using the specified MRM transitions.

  • Calculation:

    • Measure the peak area for both the d0 transition (Imatinib) and the d8 transition (Gleevec-d8).

    • % Unlabeled Imatinib = (Area of d0 / (Area of d0 + Area of d8)) * 100

  • Acceptance Criteria: The percentage of unlabeled Imatinib should be very low, typically <0.5%. A higher level could lead to an overestimation of the analyte in unknown samples, especially at the lower limit of quantitation (LLOQ).

LCMS_IS_Workflow cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) is_spike Spike with Known Conc. of Gleevec-d8 (IS) sample->is_spike extract Protein Precipitation & Extraction is_spike->extract lc Inject onto LC Column extract->lc ms Ionize & Detect in Mass Spectrometer lc->ms area_analyte Measure Peak Area of Imatinib (Analyte) ms->area_analyte area_is Measure Peak Area of Gleevec-d8 (IS) ms->area_is ratio Calculate Ratio (Analyte Area / IS Area) area_analyte->ratio area_is->ratio quant Quantify vs. Calibration Curve ratio->quant

Caption: Use of Gleevec-d8 as an internal standard in bioanalysis.

Proper Handling and Storage

To maintain the integrity of Gleevec-d8 Mesylate, proper storage is critical.

  • Temperature: Suppliers generally recommend storage at -20°C.[5]

  • Moisture: The compound should be stored in a tightly sealed vial, preferably in a desiccator, to prevent hydration.

  • Light: Protect from light to prevent potential photodegradation.

  • Solution Stability: Once dissolved, stock solutions should be stored at -20°C or -80°C. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation.[3]

Conclusion

The selection and qualification of Gleevec-d8 Mesylate is a foundational step for any research involving the quantification of Imatinib. A meticulous approach, combining thorough evaluation of supplier documentation with rigorous in-house analytical verification, is the only way to ensure the quality and reliability of this critical reagent. By implementing the protocols and workflows described in this guide, researchers can establish a self-validating system that upholds the highest standards of scientific integrity and produces data that is both accurate and defensible.

References

  • Novartis. (2022). PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION GLEEVEC. Source: vertexaisearch.cloud.google.com. 12

  • LGC Standards. (n.d.). Gleevec-d8 Mesylate (Imatinib-d8 Mesylate). Source: LGC Standards.

  • Pharmaffiliates. (n.d.). Imatinib mesylate and its Impurities. Source: Pharmaffiliates.

  • E-lactancia. (2022). PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION GLEEVEC. Source: e-lactancia.org.

  • NIH DailyMed. (n.d.). GLEEVEC- imatinib mesylate tablet. Source: National Institutes of Health.

  • Google Patents. (2019). WO2019021229A1 - Liquid dosage forms of imatinib. Source: Google Patents.

  • FDA Access Data. (2001). 21-335 Gleevec Chemistry Review. Source: U.S. Food and Drug Administration.

  • ClinPGx. (n.d.). Drugs@FDA: Drug Product Gleevec (imatinib mesylate), NDA021588, Novartis Pharmaceuticals Corporation. Source: ClinPGx.

  • LGC Standards. (n.d.). Gleevec (Imatinib Mesylate). Source: LGC Standards.

  • D'Avolio, A., et al. (2020). Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients. PLoS One. Source: PubMed Central.

  • LGC Standards. (n.d.). Imatinib-d8 | CAS 1092942-82-9. Source: LGC Standards.

  • de Lemos, M. L., et al. (2013). Quantification of imatinib in human serum: validation of a high-performance liquid chromatography-mass spectrometry method for therapeutic drug monitoring and pharmacokinetic assays. Therapeutic Drug Monitoring. Source: PubMed Central.

  • The Pharma Innovation. (2018). Analytical method development and validation for the estimation of Imatinib mesylate and its acid impurity in pharmaceutical for. Source: The Pharma Innovation Journal.

  • ResearchGate. (2025). Development and validation of an LC-MS/MS method for the quantification of imatinib and imatinib-d8 in human plasma for the support of an absolute bioavailability microdose trial. Source: ResearchGate.

  • Sigma-Aldrich. (n.d.). Gleevec-d8 Mesylate (Imatinib-d8 Mesylate) | 1092942-83-0. Source: Sigma-Aldrich.

  • ResearchGate. (n.d.). Determination of Three Potential Genotoxic Impurities in Imatinib Mesylate by Gas Chromatography – Mass Spectrometry. Source: ResearchGate.

  • Ingenta Connect. (n.d.). Development and validation of an LC-MS/MS method for the quantification of imatinib and imatinib-d8 in human plasma for. Source: Ingenta Connect.

  • Kumari, S. J., et al. (2013). Simultaneous quantification of imatinib and CGP74588 in human plasma by liquid chromatography-time of flight mass spectrometry (LC-TOF-MS). Analytical Methods. Source: Royal Society of Chemistry.

  • Wajurkar, M. S., et al. (2015). Development and validation of analytical methods for estimation of imatinib mesylate in bulk and solid dosage forms by UV spectr. Der Pharmacia Lettre. Source: Scholar Research Library.

  • AbMole BioScience. (n.d.). COA of Imatinib Mesylate | Certificate of Analysis. Source: AbMole BioScience.

  • Li, J., et al. (2022). Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma. Frontiers in Pharmacology. Source: PubMed Central.

  • Patel, P. N., et al. (2015). A stability-indicating RP-HPLC method development and validation for the related substancesdeterminationof Imatinibprocess impur. Journal of Chemical and Pharmaceutical Research. Source: jocpr.com.

  • Anonymous. (n.d.). Certificate Of Analysis. Source: Unknown.

  • ResearchGate. (2024). Method Development and Validation for Assay and Related Substance of Imatinib Mesilate in Bulk and Tablet Dosage form using RP-HPLC. Source: ResearchGate.

  • Therapeutic Goods Administration (TGA). (2012). Extract from the Clinical Evaluation Report for imatinib (as mesylate). Source: TGA, Australia.

Sources

Methodological & Application

Application Note: High-Throughput Quantification of Imatinib in Human Plasma using Imatinib-d8 Mesylate as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of Imatinib, a tyrosine kinase inhibitor, in human plasma. To ensure the highest degree of accuracy and precision, this protocol employs Imatinib-d8 Mesylate, a stable isotope-labeled (SIL) analog, as the internal standard (IS). The methodology detailed herein is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving Imatinib. The protocol outlines a streamlined plasma protein precipitation procedure for sample preparation, followed by a rapid and selective LC-MS/MS analysis. All validation parameters, including linearity, accuracy, precision, and matrix effect, are discussed in accordance with the principles outlined in regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Introduction: The Imperative for a Reliable Internal Standard

Imatinib is a cornerstone therapy for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] Accurate measurement of its plasma concentrations is critical for optimizing patient dosage, assessing bioavailability, and conducting pharmacokinetic studies.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its inherent sensitivity and selectivity.[3]

However, the complexity of biological matrices like plasma can introduce significant variability during sample processing and analysis.[4] To mitigate these variables, the use of an appropriate internal standard is paramount. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process—from extraction to detection—thereby compensating for potential inconsistencies.[5]

Stable isotope-labeled (SIL) internal standards are widely regarded as the superior choice for quantitative LC-MS/MS assays.[6][7] These compounds are chemically identical to the analyte but have a higher molecular weight due to the incorporation of heavy isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[8] This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the IS, while their shared physicochemical properties ensure they co-elute chromatographically and experience similar extraction efficiencies and matrix effects.[5] Imatinib-d8 Mesylate, with eight deuterium atoms, serves as an exemplary internal standard for Imatinib quantification for these reasons.

Physicochemical Properties: A Comparative Overview

The selection of Imatinib-d8 as an internal standard is predicated on its structural and chemical similarity to Imatinib. The primary difference is the increased mass due to the deuterium labeling, which does not significantly alter its chemical properties.

PropertyImatinibImatinib-d8 MesylateReference(s)
Chemical Formula C₂₉H₃₁N₇OC₂₉²H₈H₂₃N₇O · CH₄O₃S[3][9]
Molecular Weight 493.60 g/mol 597.76 g/mol [9]
CAS Number 152459-95-51092942-83-0[9]
Melting Point (Mesylate) 226 °CNot experimentally reported, expected to be similar to Imatinib Mesylate[3]
Solubility (Mesylate) >100 g/L (pH 4.2), 49 mg/L (pH 7.4)Not experimentally reported, expected to be similar to Imatinib Mesylate

Experimental Protocol: A Step-by-Step Guide

This protocol is optimized for high-throughput analysis, employing a simple and effective protein precipitation method for sample cleanup.

Materials and Reagents
  • Imatinib reference standard (≥98% purity)

  • Imatinib-d8 Mesylate (≥98% purity, isotopic purity ≥99%)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma with K₂EDTA as anticoagulant

  • 96-well collection plates

Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions for Imatinib and Imatinib-d8 Mesylate in methanol.

  • Working Standard Solutions: Serially dilute the Imatinib primary stock with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration curve standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Imatinib-d8 Mesylate primary stock with acetonitrile. This solution will also serve as the protein precipitation solvent.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the Imatinib working standard solutions into blank human plasma to achieve the desired concentration range (e.g., 10 - 5000 ng/mL). QC samples should be prepared at a minimum of three concentration levels (low, medium, and high) from a separate Imatinib stock solution.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and efficient method for removing the bulk of proteins from plasma samples.

  • Aliquot 50 µL of plasma (blank, CC, QC, or unknown sample) into a 96-well plate.

  • Add 150 µL of the Internal Standard Working Solution (100 ng/mL Imatinib-d8 in acetonitrile) to each well. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Seal the plate and vortex for 2 minutes at high speed.

  • Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization based on the specific instrumentation used.

Liquid Chromatography (LC) System:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80% to 20% B

    • 3.1-5.0 min: 20% B (Re-equilibration)

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Tandem Mass Spectrometry (MS/MS) System:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Imatinib: m/z 494.3 → 394.2

    • Imatinib-d8 (IS): m/z 502.3 → 394.2 (Note: The precursor ion reflects the +8 Da mass shift. The fragment ion is often identical if the deuterium labels are on a part of the molecule that is lost during fragmentation, or it could be a different fragment. The transition to the common fragment 394.2 is frequently used and provides excellent selectivity).

  • Source Parameters: Optimized for maximum signal intensity (e.g., Gas Temp: 350 °C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 4000 V).

Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample (50 µL) B Add 150 µL IS in ACN (Imatinib-d8) A->B C Vortex (2 min) B->C D Centrifuge (4000 x g, 10 min) C->D E Transfer Supernatant D->E F Inject into LC System E->F G Chromatographic Separation (C18 Column) F->G H ESI+ Ionization G->H I MRM Detection (Imatinib & Imatinib-d8) H->I J Peak Integration I->J K Calculate Peak Area Ratios (Analyte/IS) J->K L Quantification via Calibration Curve K->L

Caption: Bioanalytical workflow for Imatinib quantification.

Method Validation: Ensuring a Self-Validating System

A full validation of the bioanalytical method must be performed to demonstrate its suitability for the intended purpose, in line with regulatory expectations.

Key Validation Parameters

The following parameters should be assessed according to the ICH M10 Bioanalytical Method Validation Guideline or equivalent FDA/EMA guidelines.

  • Selectivity and Specificity: The method's ability to differentiate and quantify Imatinib from endogenous matrix components or other potential interferences. This is assessed by analyzing at least six different blank plasma lots.

  • Calibration Curve and Linearity: The relationship between concentration and instrument response should be evaluated over the intended analytical range. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

  • Accuracy and Precision: Intra-day and inter-day accuracy (% Bias) and precision (% CV) are determined by analyzing QC samples at multiple concentrations on several different days.

  • Matrix Effect: The potential for ion suppression or enhancement from the biological matrix must be investigated. This is done by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution. The Imatinib-d8 IS is critical for mitigating and normalizing these effects.

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.

  • Stability: The stability of Imatinib in plasma must be evaluated under various conditions that mimic sample handling and storage, including bench-top, freeze-thaw, and long-term storage stability.

Typical Acceptance Criteria

The following table summarizes common acceptance criteria based on FDA and EMA guidelines.

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (Mean % Bias) Within ±15% of nominal value (±20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect (IS-Normalized) CV ≤ 15% across different lots of matrix
Stability Analyte concentration within ±15% of nominal concentration

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High Variability in IS Response Inconsistent sample preparation; IS instability.Ensure precise and consistent pipetting; Verify IS stability under storage and processing conditions.
Poor Peak Shape Column degradation; Incompatible sample solvent.Replace the guard or analytical column; Ensure the final sample solvent is compatible with the initial mobile phase.
Significant Matrix Effect Inefficient sample cleanup; Co-elution of phospholipids.Optimize protein precipitation (e.g., solvent, temperature); Adjust chromatography to separate Imatinib from the ion suppression zone.
Carryover High concentration sample injected previously; Inadequate needle wash.Optimize the autosampler wash sequence (use a strong organic solvent); Inject a blank sample after high concentration standards or samples.

Conclusion

The described LC-MS/MS method, utilizing Imatinib-d8 Mesylate as an internal standard, provides a reliable, sensitive, and high-throughput solution for the quantification of Imatinib in human plasma. The use of a stable isotope-labeled internal standard is crucial for correcting variability and ensuring the data quality required for regulated bioanalysis. This application note serves as a comprehensive guide for the implementation and validation of this method in a research or drug development setting.

References

  • Roosendaal, J., Huitema, A. D. R., & Beijnen, J. H. (2020). Development and validation of an LC-MS/MS method for the quantification of imatinib and imatinib-d8 in human plasma for the support of an absolute bioavailability microdose trial. Die Pharmazie, 75(4), 154–159.
  • Zhang, W., Xu, Z., Yang, L., Wen, A., & Hang, T. (2013). LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma.
  • Castiñeiras, M. J., López-García, M. Á., & Sierra-Vega, M. (2013). Quantification of intracellular imatinib and its main metabolite in human plasma by a new LC-MS-TOF method. Analytical Methods, 5(15), 3822-3829.
  • PubChem. (n.d.). Imatinib. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Patel, B. N., Sharma, N., Sanyal, M., & Shrivastav, P. S. (2022). LC-MS/MS Bioanalytical Procedure for Quantification of Imatinib Mesylate in Rat Plasma. Pharmaceutical Methods, 13(1), 1-8.
  • Gaspari, F., D'Avolio, A., & De Paoli, P. (2019).
  • ResearchGate. (n.d.). Physicochemical properties of the prepared Imatinib mesylate FSR tablets. Retrieved February 7, 2026, from [Link]

  • Agilent Technologies. (n.d.). Automated Plasma Proteomic Sample Preparation. Retrieved February 7, 2026, from [Link]

  • Trade-service. (n.d.). QUANTIFICATION OF POTENTIAL GENOTOXIC IMPURITY IN IMATINIB MESYLATE BY LC-MS/MS. Retrieved February 7, 2026, from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix Effect in Bioanalysis: An Overview. Retrieved February 7, 2026, from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Molecular structures. a Imatinib. b Imatinib-d8. Retrieved February 7, 2026, from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved February 7, 2026, from [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved February 7, 2026, from [Link]

  • Batavia Biosciences. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Retrieved February 7, 2026, from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation (Corrected version). Retrieved February 7, 2026, from [Link]

  • PubMed. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Retrieved February 7, 2026, from [Link]

  • LCGC International. (n.d.). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved February 7, 2026, from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Retrieved February 7, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Imatinib. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. Retrieved February 7, 2026, from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved February 7, 2026, from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved February 7, 2026, from [Link]

  • PubMed Central. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Retrieved February 7, 2026, from [Link]

  • ICH. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Retrieved February 7, 2026, from [Link]

  • European Bioanalysis Forum. (n.d.). The essence of matrix effects for chromatographic assays. Retrieved February 7, 2026, from [Link]

  • SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved February 7, 2026, from [Link]

  • ICH. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved February 7, 2026, from [Link]

  • Regulations.gov. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Retrieved February 7, 2026, from [Link]

  • LGC Group. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved February 7, 2026, from [Link]

  • PubMed. (2023). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Retrieved February 7, 2026, from [Link]

  • ICH. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). USFDA. Guidance for Industry: Bioanalytical Method Validation. Retrieved February 7, 2026, from [Link]

Sources

Application Note: Precision Quantification in Pharmacokinetics

Author: BenchChem Technical Support Team. Date: February 2026

Application of Gleevec-d8 (Imatinib-d8) Mesylate in Absolute Bioavailability Assessment[1]

Executive Summary: The Microdose "Nanotracer" Strategy

Standard absolute bioavailability (


) studies typically require a crossover design (Period 1: Oral; Period 2: IV) with a washout period.[1] For cytotoxic drugs like Imatinib (Gleevec), administering a full therapeutic intravenous dose is often clinically contraindicated due to safety concerns or formulation limitations.

This guide details the application of Imatinib-d8 Mesylate not merely as a laboratory Internal Standard (IS), but as an Intravenous (IV) Microdose Tracer . By co-administering a microdose (


) of stable isotope-labeled Imatinib-d8 IV simultaneously with a therapeutic oral dose of non-labeled Imatinib, researchers can determine absolute bioavailability in a single study period under steady-state conditions.[1]

Key Technical Advantage: This "Simultaneous Dosing" approach eliminates inter-occasion variability and washout requirements, providing the most accurate


 assessment possible.
Material Specifications & Chemical Identity

To ensure study integrity, the labeled compound must meet stringent isotopic purity standards to prevent "cross-talk" (isotopic contribution) into the unlabeled analyte channel.

ParameterSpecificationCriticality
Compound Name Imatinib-d8 MesylateSalt form ensures solubility matching therapeutic drug.[1]
Chemical Formula

Deuterium labels typically on the piperazine ring.
Molecular Weight ~597.76 g/mol (Salt) / ~501.65 (Free Base)Mass shift of +8 Da vs. native Imatinib.
Isotopic Purity

atom D
Crucial: Prevents false positives in the d0 channel.
Chemical Purity

Required for IV formulation safety (if used in vivo).
Solubility Water, DMSO, MethanolMesylate salt is highly water-soluble (~100 mg/mL).[1]
Experimental Design: The Simultaneous Microdose Protocol

This protocol describes the administration and subsequent bioanalysis of plasma samples containing both the therapeutic drug (High Concentration) and the isotopic tracer (Low Concentration).

3.1 Study Workflow

The patient receives their standard oral dose. At


 (approx. 2-3 hours post-dose), the Imatinib-d8 microdose is injected IV.[1][2]

MicrodoseStudy Start Subject Enrolled (Steady State Oral) OralDose Oral Dose (d0) 400mg Administered Start->OralDose Wait Wait 2.5 Hours (Reach Cmax) OralDose->Wait Sampling Serial Blood Sampling (0 - 48h) OralDose->Sampling Oral Absorption IVDose IV Microdose (d8) 100µg Bolus Wait->IVDose IVDose->Sampling Simultaneous PK Analysis LC-MS/MS Analysis (Simultaneous d0/d8) Sampling->Analysis

Figure 1: Workflow for simultaneous oral therapeutic dosing and IV stable isotope microdosing.

Bioanalytical Protocol (LC-MS/MS)[1][3][4][5][6][7]

Challenge: You must quantify Oral Imatinib (d0) in the


 range and IV Imatinib-d8 in the 

range within the same sample. Solution: Use a third stable isotope (e.g., Imatinib-13C,d3 or Imatinib-d4) as the laboratory Internal Standard (IS) to normalize both.
4.1 Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer

    
     of patient plasma into a 96-well plate.
    
  • IS Spiking: Add

    
     of Internal Standard Working Solution  (Imatinib-13C,d3 at 500 ng/mL).
    
    • Note: Do NOT use d8 as the IS, as d8 is now an analyte.

  • Precipitation: Add

    
     of Acetonitrile (0.1% Formic Acid). Vortex for 2 minutes.
    
  • Centrifugation: Spin at 4,000 rpm for 10 minutes at 4°C.

  • Dilution: Transfer supernatant to a fresh plate and dilute 1:1 with water to match initial mobile phase conditions.

4.2 LC-MS/MS Parameters
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).[1]

  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm, 50x2.1mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3 minutes.

Mass Transitions (MRM):

AnalytePrecursor Ion (

)
Product Ion (

)
RoleExpected Conc. Range
Imatinib (d0) 494.3394.2Oral Drug

Imatinib-d8 502.3402.2IV Tracer

Imatinib-IS 498.3398.2Lab StandardFixed (

)

Note: The huge dynamic range difference requires validation of linearity across 4-5 orders of magnitude or the use of specific detector gain settings for the d8 channel.

Data Analysis & Calculation of Bioavailability

Because the oral and IV doses are administered to the same patient in the same period, the Absolute Bioavailability (


) is calculated using dose-normalized AUCs.
5.1 The Equation

[1]

Where:

  • 
    : Area under the curve for the non-labeled drug (d0).
    
  • 
    : Area under the curve for the tracer (d8).
    
  • 
    : The precise mass of the microdose (e.g., 100 
    
    
    
    ).
5.2 Logic Diagram

CalculationLogic Input1 LC-MS Data: Conc. vs Time (d0) AUC1 Calculate AUC (Oral) Input1->AUC1 Input2 LC-MS Data: Conc. vs Time (d8) AUC2 Calculate AUC (IV) Input2->AUC2 Norm Dose Normalization (Adjust for 400mg vs 100µg) AUC1->Norm AUC2->Norm Final Absolute Bioavailability (F) Result: ~98% Norm->Final

Figure 2: Logic flow for calculating Absolute Bioavailability from dual-analyte LC-MS data.

Scientific Integrity: Validation & Troubleshooting
6.1 Isotopic Contribution (Cross-talk)
  • The Risk: High concentrations of native Imatinib (d0) may have a natural isotope abundance (M+8) that interferes with the trace-level d8 signal.

  • The Check: Inject a high-concentration standard of pure Imatinib (d0) (e.g., 5000 ng/mL) and monitor the d8 transition (502->402).

  • Acceptance Criteria: The interference in the d8 channel must be

    
     of the LLOQ of the d8 curve. If interference is high, use a d4 label for the tracer or adjust mass resolution.
    
6.2 Matrix Effects

Imatinib is subject to ion suppression from phospholipids.[1]

  • Protocol: Use the "Post-Column Infusion" method. Infuse Imatinib-d8 continuously while injecting a blank plasma extract.[1]

  • Observation: Look for dips in the baseline at the retention time of Imatinib. If present, improve extraction (switch from Protein Precipitation to Solid Phase Extraction using MCX cartridges).

References
  • Peng, B., et al. (2004). "Absolute bioavailability of imatinib (Glivec) orally versus intravenous infusion." Journal of Clinical Pharmacology.

  • Quirns, M., et al. (2020). "Development and validation of an LC-MS/MS method for the quantification of imatinib and imatinib-d8 in human plasma for a microdose absolute bioavailability trial."[1] Pharmazie.[1][2][4][5]

  • European Medicines Agency (EMA). "Guideline on bioanalytical method validation."[1][2]

  • Widmer, N., et al. (2004). "Population pharmacokinetics of imatinib and the role of alpha1-acid glycoprotein." British Journal of Clinical Pharmacology.

Sources

Use of Imatinib-d8 Mesylate in therapeutic drug monitoring (TDM) research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Therapeutic Drug Monitoring (TDM) of Imatinib in Human Plasma using Imatinib-d8 Mesylate

Abstract & Clinical Significance

The tyrosine kinase inhibitor (TKI) Imatinib (Gleevec) is the first-line treatment for Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). Despite its efficacy, Imatinib exhibits significant inter-patient pharmacokinetic variability (up to 16-fold) due to CYP3A4 metabolic differences, adherence issues, and drug-drug interactions.

Clinical evidence strongly correlates plasma trough concentrations (


) with therapeutic outcomes.
  • Target Threshold:

    
     is associated with optimal cytogenetic response in CML.[1]
    
  • Toxicity Threshold: Levels

    
     correlate with severe adverse events (neutropenia, edema).
    

This guide details a robust, self-validating LC-MS/MS protocol using Imatinib-d8 Mesylate as a Stable Isotope-Labeled Internal Standard (SIL-IS). The use of the d8-isotopologue is critical to correct for matrix effects and recovery variances, ensuring the high accuracy required for dose optimization.

Technical Principle: Isotope Dilution Mass Spectrometry (IDMS)

The core of this protocol is Isotope Dilution , where a known amount of isotopically labeled analog (Imatinib-d8) is added to the sample before extraction.

  • Why Imatinib-d8?

    • Co-elution: The d8 analog has nearly identical physicochemical properties to Imatinib, ensuring it co-elutes on the LC column.

    • Matrix Correction: Because it co-elutes, the IS experiences the exact same ionization suppression or enhancement (Matrix Effect) as the analyte. The ratio of Analyte/IS response remains constant even if the absolute signal fluctuates.

    • Mass Shift (+8 Da): A shift of +8 Da is superior to +3 or +4 Da because it eliminates "isotopic crosstalk." The natural isotope abundance of native Imatinib (M+1, M+2, etc.) does not overlap with the M+8 channel of the IS, ensuring a clean baseline.

Mechanism of Action Diagram

The following diagram illustrates how the SIL-IS corrects for variances in the workflow.

MatrixCorrection Sample Patient Plasma (Variable Matrix) IS_Add Add Imatinib-d8 (Fixed Conc.) Sample->IS_Add Extraction Protein Precipitation (Loss Occurs) IS_Add->Extraction Analyte & IS mixed Ionization ESI Source (Matrix Suppression) Extraction->Ionization Co-elution Detection Mass Spec (MRM Mode) Ionization->Detection Signal Attenuation (Affects both equally) Result Calculate Ratio (Analyte Area / IS Area) Detection->Result Normalized Data

Caption: Figure 1. The self-correcting logic of IDMS. Since the IS and Analyte suffer identical losses and suppression, their ratio yields the true concentration.

Materials & Reagents

ComponentSpecificationPurpose
Analyte Imatinib Mesylate (>99% purity)Calibration Standards & QCs
Internal Standard Imatinib-d8 Mesylate (>98% isotopic purity)Correction of matrix effects
Matrix Drug-free Human Plasma (K2EDTA)Blank matrix for standards
Solvents LC-MS Grade Methanol (MeOH), Acetonitrile (ACN)Extraction & Mobile Phase
Additives Formic Acid (FA), Ammonium FormatepH adjustment & ionization buffer

Stability Note: Imatinib-d8 stock solutions (1 mg/mL in DMSO) are stable for 6 months at -20°C. Working solutions in Methanol should be prepared fresh weekly to prevent degradation or adsorption.

Experimental Protocol

Step 1: Preparation of Standards
  • Stock Preparation: Dissolve Imatinib-d8 Mesylate in DMSO to 1 mg/mL.

  • Working IS Solution: Dilute stock in Methanol to 500 ng/mL . This high concentration is needed because Imatinib levels in patients are high (often

    
    g/mL range).
    
  • Calibrators: Spike blank plasma with Imatinib to create a curve: 50, 100, 500, 1000, 2500, 5000 ng/mL.

Step 2: Sample Extraction (Protein Precipitation)

Rationale: PPT is chosen over SPE for routine TDM due to speed and the high concentration of the drug, which minimizes the need for enrichment.

  • Aliquot 50

    
    L  of patient plasma (or calibrator) into a 1.5 mL microcentrifuge tube.
    
  • Add 200

    
    L  of Working IS Solution (Methanol containing 500 ng/mL Imatinib-d8).
    
    • Note: The 1:4 ratio ensures complete protein precipitation.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer 100

    
    L  of the clear supernatant to an autosampler vial containing 100 
    
    
    
    L of Water (0.1% Formic Acid).
    • Note: Diluting with water improves peak shape on C18 columns by matching the solvent strength to the initial mobile phase.

Step 3: LC-MS/MS Conditions

Liquid Chromatography (HPLC/UHPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8

    
    m).
    
  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Table:

Time (min) % B Event
0.00 10 Equilibration
0.50 10 Load
3.00 90 Elution (Imatinib ~2.2 min)
3.50 90 Wash
3.60 10 Re-equilibration

| 5.00 | 10 | End |

Mass Spectrometry (QqQ):

  • Source: Electrospray Ionization (ESI) Positive Mode.[2]

  • Scan Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions Table:

Compound Precursor (m/z) Product (m/z) Cone Voltage (V) Collision Energy (eV)
Imatinib 494.3 394.2 35 25

| Imatinib-d8 | 502.3 | 394.2 | 35 | 25 |

Technical Insight: The transition 502 -> 394 implies the d8 label is located on the piperazine ring, which is lost during fragmentation to form the product ion. The mass difference in the parent (494 vs 502) provides the selectivity.

Workflow Visualization

Workflow Start Patient Sample (50 µL Plasma) Spike Add Internal Standard (200 µL MeOH + Imatinib-d8) Start->Spike Precip Protein Precipitation (Vortex 30s) Spike->Precip Spin Centrifuge (13,000g, 10 min) Precip->Spin Dilute Dilute Supernatant (1:1 with Water/0.1% FA) Spin->Dilute Transfer Supernatant Inject Inject on LC-MS/MS (2-5 µL) Dilute->Inject

Caption: Figure 2. Step-by-step sample preparation workflow for high-throughput TDM.

Validation & Quality Assurance

To ensure the protocol is "self-validating," adhere to these acceptance criteria (based on FDA/EMA Bioanalytical Guidelines):

  • Linearity:

    
     with 1/x² weighting.
    
  • Accuracy: Calculated concentration of QCs must be within ±15% of nominal (±20% for LLOQ).

  • Precision: CV% < 15% across all levels.

  • Matrix Effect Test:

    • Compare the peak area of Imatinib-d8 in extracted plasma vs. clean solvent.

    • Requirement: While absolute signal may drop (suppression), the IS-normalized Matrix Factor should be close to 1.0 (0.85 – 1.15).

Troubleshooting Guide:

  • Issue: Low IS recovery.

    • Solution: Check protein precipitation efficiency. Ensure the supernatant is clear.

  • Issue: Carryover > 20% of LLOQ.[3]

    • Solution: Imatinib is "sticky." Use a needle wash of 50:50 Methanol:Isopropanol + 0.1% Formic Acid.

References

  • European LeukemiaNet. (2020).[1] European LeukemiaNet 2020 recommendations for treating chronic myeloid leukemia. Leukemia.[4][3][5] [Link]

  • Miura, M. (2015). Therapeutic drug monitoring of imatinib, nilotinib, and dasatinib for patients with chronic myeloid leukemia.[1] Biological & Pharmaceutical Bulletin. [Link]

  • D'Avolio, A., et al. (2012). HPLC-MS method for the simultaneous quantification of the new tyrosine kinase inhibitors dabrafenib and trametinib in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link] (Methodology reference for TKI extraction).

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Picard, S., et al. (2007). Trough imatinib plasma levels are associated with both cytogenetic and molecular responses to standard-dose imatinib in chronic myeloid leukemia. Blood.[3][6][7][8] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS Signals for Gleevec-d8 Mesylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of Gleevec® (Imatinib) and its deuterated internal standard, Gleevec-d8 Mesylate (Imatinib-d8), using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting.

The accurate quantification of Imatinib is crucial for pharmacokinetic studies and therapeutic drug monitoring.[1][2] The use of a stable isotope-labeled internal standard like Imatinib-d8 is best practice, as it co-elutes with the analyte and experiences similar matrix effects, ensuring the highest level of accuracy and precision.[3][4] This guide will walk you through common challenges and their solutions, grounded in the principles of chromatography and mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for Imatinib and Imatinib-d8?

A1: For positive electrospray ionization (ESI+), the protonated molecule [M+H]⁺ is the precursor ion. The most abundant and stable product ions are generated through collision-induced dissociation (CID).

  • Imatinib: The precursor ion is m/z 494.1. The most commonly used product ion for quantification is m/z 394.1.[4] Another transition that can be monitored is m/z 494.40 → 217.20.[1]

  • Imatinib-d8: The precursor ion is m/z 502.2 (assuming d8 on the N-desmethyl piperazine ring). A common product ion transition is m/z 498.1/398.2.[4] Note: The exact mass shift will depend on the position of the deuterium labels. Always confirm the masses of your specific internal standard lot.

Q2: What type of LC column is recommended for Imatinib analysis?

A2: C18 columns are the most frequently used stationary phases for Imatinib analysis due to their excellent retention and separation characteristics for this compound.[3][4][5] Specific examples include XTerra RP18[3][4] and Thermo BDS Hypersil C18.[5][6] The choice of a specific C18 column may depend on the particle size and column dimensions required to achieve the desired chromatographic resolution and run time.

Q3: What are common mobile phase compositions for this analysis?

A3: A combination of an organic solvent (typically methanol or acetonitrile) and an aqueous buffer containing a volatile salt and/or acid is standard.

  • Organic Phase: Methanol has been shown to provide a higher peak area response and better peak shape compared to acetonitrile for Imatinib.[4]

  • Aqueous Phase: Common additives include ammonium formate and formic acid.[1][4][7][8] These additives aid in protonation of the analyte in the ESI source, leading to better ionization efficiency. A typical mobile phase might consist of 0.1% formic acid in water and 0.1% formic acid in acetonitrile or methanol.[1][5]

Q4: What sample preparation techniques are most effective?

A4: The choice of sample preparation depends on the matrix (e.g., plasma, whole blood) and the desired level of cleanliness.

  • Protein Precipitation (PPT): This is a simple and fast method where a solvent like methanol or acetonitrile is added to the plasma sample to precipitate proteins.[1][6] It is often sufficient for LC-MS/MS analysis.

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT, which can be beneficial in reducing matrix effects.[3][9]

  • Solid-Phase Extraction (SPE): SPE can offer the cleanest samples but is a more complex and time-consuming method.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Signal Intensity or Poor Sensitivity

Low signal intensity can be a result of issues with the sample preparation, LC separation, or MS detection.

Potential Causes & Solutions:

  • Suboptimal Ionization:

    • Causality: Imatinib is a basic compound and ionizes best in an acidic mobile phase in positive ion mode. Insufficient protonation will lead to poor signal.

    • Solution: Ensure your mobile phase contains an acid, such as 0.1% formic acid.[1][5] The presence of a proton source is critical for efficient electrospray ionization.

  • Improper Mass Spectrometer Parameters:

    • Causality: The declustering potential (DP) and collision energy (CE) are critical for ion transmission and fragmentation. If these are not optimized, the signal will be weak.

    • Solution: Perform a compound optimization by infusing a standard solution of Imatinib and Imatinib-d8 directly into the mass spectrometer. Systematically vary the DP and CE to find the values that give the maximum signal for your specific instrument. For example, one study found optimal DP and CE to be 65 eV and 38 eV, respectively, for both Imatinib and Imatinib-d8.[4]

  • Matrix Effects:

    • Causality: Co-eluting endogenous compounds from the biological matrix can suppress the ionization of the analyte and internal standard.[10]

    • Solution:

      • Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like LLE or SPE to remove more interfering compounds.[3][9][10]

      • Modify Chromatography: Adjust the LC gradient to better separate Imatinib from the region where matrix suppression occurs.

      • Evaluate Matrix Factor: To confirm matrix effects, compare the peak area of the analyte in a post-extraction spiked sample to the peak area in a neat solution.[9][10] A stable isotope-labeled internal standard like Imatinib-d8 is crucial for compensating for matrix effects.[9]

Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)

Poor peak shape can compromise integration and reduce the accuracy of quantification.

Potential Causes & Solutions:

  • Secondary Interactions with the Column:

    • Causality: Imatinib has basic nitrogen groups that can interact with residual acidic silanols on the surface of silica-based columns, leading to peak tailing.

    • Solution:

      • Use an End-capped Column: Modern, well-end-capped C18 columns are designed to minimize these secondary interactions.

      • Adjust Mobile Phase pH: Using an acidic mobile phase (e.g., with formic acid) will protonate the basic sites on Imatinib, which can improve peak shape.[5]

      • Consider a Different Stationary Phase: Phenyl-hexyl or embedded polar group (EPG) columns can sometimes offer alternative selectivity and better peak shape for basic compounds.

  • Incompatible Injection Solvent:

    • Causality: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning of the injection, leading to peak distortion.

    • Solution: Reconstitute your final extract in a solvent that is as close as possible in composition and strength to the initial mobile phase conditions.

Issue 3: High Background Noise

High background noise can negatively impact the signal-to-noise ratio, making it difficult to detect low concentrations of the analyte.

Potential Causes & Solutions:

  • Contaminated Solvents or Reagents:

    • Causality: Impurities in the mobile phase or sample preparation reagents can contribute to a high chemical background.

    • Solution: Always use high-purity, LC-MS grade solvents and reagents.[8] Prepare fresh mobile phases daily.

  • Carryover:

    • Causality: Adsorption of the analyte to surfaces in the autosampler or column can lead to its appearance in subsequent blank injections.

    • Solution:

      • Optimize Wash Solvents: Use a strong wash solvent in the autosampler that can effectively remove any residual Imatinib. A mixture of organic solvent and acid is often effective.

      • Inject Blanks: Run blank injections after high-concentration samples to assess and manage carryover.

Issue 4: Signal Variability or Poor Reproducibility

Inconsistent signal can lead to poor precision and inaccurate results.

Potential Causes & Solutions:

  • Inconsistent Sample Preparation:

    • Causality: Manual sample preparation steps, such as pipetting and vortexing, can introduce variability if not performed consistently.

    • Solution: Use calibrated pipettes and ensure consistent timing for each step of the extraction process. The use of an internal standard is critical to correct for this variability.

  • Analyte Instability:

    • Causality: Imatinib may degrade under certain conditions of temperature or pH.

    • Solution: Conduct stability studies to assess the stability of Imatinib in the matrix and in prepared samples under various storage conditions (e.g., bench-top, freeze-thaw, long-term storage).[4][10] Studies have shown Imatinib to be stable in plasma under tested conditions.[1]

Data Presentation

Table 1: Recommended Starting Mass Spectrometer Parameters (ESI+)
ParameterImatinibImatinib-d8Rationale & Reference
Precursor Ion (Q1) m/z 494.1m/z 502.2 (Typical)Protonated molecule [M+H]⁺.[4]
Product Ion (Q3) m/z 394.1m/z 398.2 (Typical)Stable and abundant fragment ion.[4]
Declustering Potential (DP) ~65 V~65 VOptimizes ion transmission from the source.[4]
Collision Energy (CE) ~38 V~38 VProvides optimal fragmentation.[4]
Dwell Time 200-400 ms200-400 msEnsures sufficient data points across the peak.[4]

Note: These are starting points. Optimal values should be determined for your specific instrument.

Table 2: Example Liquid Chromatography Conditions
ParameterCondition 1Condition 2
Column XTerra® RP18 (150 x 4.6 mm, 5 µm)[4]Thermo BDS Hypersil C18 (4.6 x 100 mm, 2.4 µm)[5]
Mobile Phase A 10 mM Ammonium Formate[4]0.1% Formic Acid and 0.2% Ammonium Acetate in Water[5]
Mobile Phase B Methanol[4]Methanol[5]
Gradient/Isocratic Isocratic: 85:15 (B:A)[4]Isocratic: 55:45 (B:A)[5]
Flow Rate 1.0 mL/min[4]0.7 mL/min[5]
Column Temperature 35°C[4]40°C[5]
Injection Volume 10 µL[4][5]10 µL[4][5]

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation
  • Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

  • Add 20 µL of Imatinib-d8 internal standard working solution.

  • Add 300 µL of cold methanol (or acetonitrile) to precipitate the proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex briefly and inject onto the LC-MS/MS system.

Visualizations

Diagram 1: General Troubleshooting Workflow for Low Signal

low_signal_troubleshooting start Low Signal Intensity Detected check_ms Verify MS Parameters (DP, CE, Gas Flows) start->check_ms infuse_std Infuse Standard Solution check_ms->infuse_std Parameters Correct? [No] check_lc Evaluate Chromatography (Peak Shape, Retention) check_ms->check_lc [Yes] optimize_ms Re-optimize MS Method infuse_std->optimize_ms optimize_ms->check_lc check_mobile_phase Check Mobile Phase (Composition, pH, Age) check_lc->check_mobile_phase Chromatography OK? [No] check_sample_prep Investigate Sample Prep & Matrix Effects check_lc->check_sample_prep [Yes] check_column Inspect Column (Pressure, Age) check_mobile_phase->check_column check_column->check_sample_prep matrix_effect_exp Perform Matrix Factor Experiment check_sample_prep->matrix_effect_exp Suspect Matrix Effects? [Yes] resolved Signal Restored check_sample_prep->resolved [No, Issue Found & Fixed] improve_cleanup Improve Sample Cleanup (e.g., LLE, SPE) matrix_effect_exp->improve_cleanup improve_cleanup->resolved

Caption: A decision tree for troubleshooting low signal intensity.

Diagram 2: Sample Preparation Workflow

sample_prep_workflow plasma Plasma Sample add_is Add Gleevec-d8 (IS) plasma->add_is ppt Protein Precipitation (e.g., with Methanol) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Standard workflow for protein precipitation sample preparation.

References

  • LC-MS/MS Bioanalytical Procedure for Quantification of Imatinib Mesylate in Rat Plasma. (2022). Pharmaceutical Methods. [Link]

  • Monitoring imatinib plasma concentrations in chronic myeloid leukemia. (n.d.). Revista Brasileira de Hematologia e Hemoterapia. [Link]

  • Quantification of imatinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry. (2005). Journal of Chromatography B. [Link]

  • LC–MS-MS Determination of Imatinib and N-Desmethyl Imatinib in Human Plasma. (2013). Journal of Chromatographic Science. [Link]

  • Clinical development of imatinib: an anticancer drug. (2014). Drug Design, Development and Therapy. [Link]

  • Development and validation of an LC-MS/MS method for the quantification of imatinib and imatinib-d8 in human plasma for. (2020). Biomedical Chromatography. [Link]

  • LC-MS/MS method for determination of potential genotoxic impurities in imatinib mesylate. (2013). Der Pharma Chemica. [Link]

  • Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. (n.d.). Waters Corporation. [Link]

  • QUANTIFICATION OF POTENTIAL GENOTOXIC IMPURITY IN IMATINIB MESYLATE BY LC-MS/MS. (n.d.). TSI Journals. [Link]

  • LC–MS-MS Determination of Imatinib and N-Desmethyl Imatinib in Human Plasma. (2013). ResearchGate. [Link]

  • A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma. (2017). Scientific Reports. [Link]

  • Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients. (2019). PLOS ONE. [Link]

  • LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma. (2013). Journal of Chromatographic Science. [Link]

Sources

Technical Support Center: Preventing Precipitation of Imatinib-d8 Mesylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

Welcome to the Technical Support Center. This guide addresses a critical failure point in pharmacological assays: the precipitation of Imatinib-d8 Mesylate (and its non-deuterated parent, Imatinib Mesylate) in physiological media.

The Core Challenge: While the mesylate salt form improves solubility compared to the free base, Imatinib exhibits a steep pH-dependent solubility profile .[1] Its solubility drops precipitously as pH rises from acidic (< 5.5) to neutral (7.2–7.4). In cell culture media (pH 7.4), the compound operates near its thermodynamic solubility limit.

Why "d8" Matters: Imatinib-d8 is primarily used as an internal standard for LC-MS/MS quantification or mechanistic isotope studies. If the standard precipitates—even invisibly (micro-nucleation)—your concentration data becomes invalid. The deuterium substitution (


) generally does not significantly alter the solubility profile compared to the protium form (

), so protocols for Imatinib Mesylate apply directly to the d8 isotopologue.

The Physics of Precipitation (Root Cause Analysis)

To prevent precipitation, you must understand the three forces driving it in this specific compound:

  • The pKa Trap: Imatinib has pKa values of approximately 3.7 and 8.1 . In acidic environments (stock preparation), it is highly protonated and soluble. At physiological pH (7.4), the equilibrium shifts toward the uncharged free base, which is hydrophobic [1, 2].

  • The "Solvent Shock": Adding a high-concentration DMSO stock (e.g., 100 mM) directly into aqueous media creates a local interface where the DMSO concentration drops instantly, but the drug concentration is still locally high. This causes immediate nucleation ("crashing out") before the drug can disperse [3].

  • The Salting-Out Effect: Cell culture media (DMEM, RPMI) contain high concentrations of inorganic salts. These ions compete for water molecules, effectively reducing the hydration shell available to solubilize the Imatinib molecules [4].

Validated Preparation Protocol

Objective: Prepare a stable working solution in cell culture media without precipitation.

Reagents Required[4][5][8][9]
  • Compound: Imatinib-d8 Mesylate (Solid).[2]

  • Primary Solvent: DMSO (Anhydrous, Cell Culture Grade).

  • Media: DMEM or RPMI (supplemented with FBS if experimental design permits).

  • Equipment: Vortex mixer, Water bath (37°C).

Step-by-Step Workflow

Step 1: Primary Stock Preparation (DMSO) Dissolve Imatinib-d8 Mesylate in 100% DMSO.

  • Recommended Concentration:10 mM to 50 mM .

  • Max Solubility: ~14–100 mg/mL in DMSO [5].

  • Critical Check: Ensure the solution is crystal clear. Vortex vigorously.

Step 2: The "Intermediate Dilution" (Optional but Recommended) If your final target concentration is low (e.g., <1 µM), do not dilute directly from 50 mM. Create a 1000x intermediate stock in DMSO.

  • Why? Pipetting 0.1 µL accurately is difficult and risks "solvent shock."

Step 3: Media Preparation (The Thermal Rule) Pre-warm your cell culture media to 37°C.

  • Scientific Rationale: Solubility is temperature-dependent. Adding stock to cold (4°C) media promotes immediate crystal nucleation.

Step 4: The "Drop-Wise" Addition Add the DMSO stock to the center of the media volume while vortexing or swirling the media.

  • Rate: Drop-wise (do not blast the full volume in at once).

  • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity and solvent-driven precipitation artifacts [6].

Visual Workflow (DOT Diagram)

ImatinibPrep Solid Imatinib-d8 (Solid) DMSO DMSO Stock (10-50 mM) Anhydrous Solid->DMSO Dissolve QC Visual QC (Clear Solution?) DMSO->QC QC->DMSO Precipitate? Sonicate Media Culture Media (Pre-warmed 37°C) QC->Media Drop-wise Addition Mixing Kinetic Mixing (Vortex/Swirl) Media->Mixing Simultaneous Final Working Solution (Stable < 24h) Mixing->Final Equilibration

Figure 1: Kinetic workflow for solubilizing hydrophobic kinase inhibitors. Note the critical QC step before introduction to aqueous media.

Solubility Data Reference Table

Use this table to plan your dilutions. Data aggregates standard physicochemical properties for Imatinib Mesylate.

Solvent / MediumSolubility Limit (Approx.)[3][4][5][6][7][8]StabilityNotes
DMSO > 14 mg/mL (~24 mM)High (Months at -20°C)Ideal stock solvent. [5]
Water (pH < 5.5) ~100 mg/mLModerateGood for chemistry, bad for cells. [1]
PBS (pH 7.2) ~2 mg/mL*Low (< 24 hours)Risk of precipitation over time. [5]
Cell Media (pH 7.4) < 0.1 mg/mL (Free Base)Low (Hydrolysis risk)Prepare fresh. Do not store. [7]

Troubleshooting & FAQs

Q1: I see a fine white precipitate immediately after adding the DMSO stock to the media. Can I filter it? A: No. Filtering removes the drug, meaning your treated cells will receive an unknown, lower dose.

  • Correction: You likely suffered "Solvent Shock." Repeat the prep, but ensure the media is pre-warmed to 37°C and vortex the media while adding the DMSO stock drop-wise. If the concentration is very high (>10 µM), consider using media supplemented with FBS (Serum proteins like Albumin bind Imatinib, acting as a carrier to prevent precipitation) [8].

Q2: Can I use PBS for an intermediate dilution step? A: Avoid if possible. PBS is high-salt and lacks proteins. Imatinib Mesylate is prone to the "common ion effect" in high-salt buffers, which reduces solubility. Dilute from DMSO directly into full serum-containing media whenever the assay allows.

Q3: My stock solution in DMSO froze. Is it safe to heat it? A: Yes. DMSO freezes at 19°C. You can warm the stock to 37°C to melt it. Ensure it is fully redissolved (no floating crystals) before use. Imatinib is thermally stable at 40°C for short periods [7].

Q4: How long can I store the diluted media containing Imatinib-d8? A: Use immediately. At neutral pH (7.4), Imatinib is susceptible to hydrolysis (degradation of the amide bond), with some reports suggesting significant degradation within days at room temperature [7]. Furthermore, the mesylate salt may slowly convert to the less soluble free base and crystallize over time.

Q5: Does the "d8" label change the solubility? A: For practical cell culture purposes, no . The physicochemical properties (LogP, pKa) of deuterated isotopologues are nearly identical to the parent compound. However, because d8 is often used for mass spectrometry (quantification), even micro-precipitation (invisible to the eye) will ruin your standard curve. Always stay well below the theoretical solubility limit.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5291, Imatinib. PubChem. Available at: [Link]

  • Szczepek, W. J., et al. (2013). Quantitative determination of imatinib stability under various stress conditions. Journal of Pharmacy and Bioallied Sciences. Available at: [Link]

  • Ramzan, I., et al. (2013). Quantitative determination of imatinib stability under various stress conditions. J Pharm Bioallied Sci. Available at: [Link]

  • Cohen, M.H., et al. (2002). FDA Drug Approval Summary: Imatinib Mesylate.[2] The Oncologist. (Noting high protein binding properties).

Sources

Technical Support Center: Troubleshooting Imatinib-d8 Analysis in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of Imatinib-d8. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving optimal peak shape for this analyte. Here, we address common challenges in a question-and-answer format, explaining the scientific reasoning behind the troubleshooting steps.

Frequently Asked Questions (FAQs)

Q1: I am observing significant peak tailing with my Imatinib-d8 standard. What are the likely causes and how can I resolve this?

A1: Understanding the Root Cause of Peak Tailing

Peak tailing for basic compounds like Imatinib is a frequent issue in RP-HPLC.[1][2] The primary cause is often secondary interactions between the analyte and the stationary phase.[1] Imatinib, with its multiple basic nitrogen atoms, can exist in a protonated, positively charged state, especially at acidic pH.[2] These positive charges can interact with negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of traditional silica-based C18 columns.[3] This strong ionic interaction, in addition to the desired hydrophobic interactions, leads to a mixed-mode retention mechanism, causing the peak to tail.

Troubleshooting Workflow for Peak Tailing

A troubleshooting workflow for peak tailing.

Step-by-Step Protocol to Mitigate Peak Tailing:

  • Mobile Phase pH Adjustment: The ionization state of both Imatinib-d8 and the residual silanols on the column is pH-dependent.

    • Rationale: By lowering the mobile phase pH, typically to a range of 2.5-3.5, you can ensure that the silanol groups are fully protonated (Si-OH). This minimizes the ionic interactions with the protonated Imatinib-d8.[4]

    • Protocol: Prepare your aqueous mobile phase with a suitable buffer (e.g., phosphate or formate) and adjust the pH using an acid like phosphoric acid or formic acid.[4][5] A pH of around 3.2 to 3.5 has been shown to be effective.[6][7]

  • Increase Buffer Concentration: A low buffer concentration may not be sufficient to maintain a consistent pH at the column surface.

    • Rationale: Increasing the buffer concentration (e.g., to 25-50 mM) can help to effectively mask the residual silanol groups and maintain a stable pH environment.[4]

    • Protocol: Prepare a buffer of higher concentration, ensuring it is fully dissolved in the aqueous portion of your mobile phase.

  • Employ Mobile Phase Additives:

    • Competitive Amines: Small amounts of a basic modifier, like triethylamine (TEA), can be added to the mobile phase (0.1-0.5% v/v).

      • Rationale: TEA will preferentially interact with the active silanol sites, effectively shielding them from Imatinib-d8.[8]

    • Ion-Pairing Agents: Agents like trifluoroacetic acid (TFA) or sodium octanesulfonate can be used.

      • Rationale: These agents form a neutral ion-pair with the protonated Imatinib-d8, which then interacts with the stationary phase through hydrophobic mechanisms, leading to a more symmetrical peak. The European Pharmacopoeia method for Imatinib impurities utilizes sodium octanesulfonate.

  • Column Selection: Not all C18 columns are created equal.

    • Rationale: Modern, high-purity silica columns with advanced end-capping are designed to minimize the number of accessible silanol groups.[1] Alternatively, columns with different stationary phases, such as a charged surface phenyl-hexyl column, can offer different selectivity and improved peak shape for basic compounds.

Q2: My Imatinib-d8 peak is broad and not sharp enough. What adjustments can I make?

A2: Sharpening a Broad Imatinib-d8 Peak

Broad peaks can be a result of several factors, including poor retention, slow kinetics, or issues with the HPLC system itself.

Key Parameters to Optimize for Peak Sharpening:

ParameterRecommended AdjustmentRationale
Mobile Phase Composition Increase the proportion of the aqueous phase.Imatinib is a relatively polar molecule. Increasing the aqueous component of the mobile phase will increase its retention on a reverse-phase column, leading to a sharper peak.[4]
Flow Rate Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).A lower flow rate can allow for better mass transfer of the analyte between the mobile and stationary phases, resulting in a more efficient separation and sharper peaks.
Column Temperature Increase the column temperature (e.g., to 30-40 °C).Elevated temperatures can improve mass transfer and reduce mobile phase viscosity, leading to sharper peaks. However, be mindful of the stability of your analyte and column at higher temperatures.
Injection Volume & Sample Solvent Ensure the sample is dissolved in a solvent weaker than or equal in strength to the mobile phase.Injecting the sample in a strong solvent (e.g., pure acetonitrile or methanol) can cause peak distortion and broadening. If possible, dissolve your sample in the initial mobile phase.[9]

Experimental Protocol for Optimizing Mobile Phase Strength:

  • Initial Conditions: Start with a mobile phase composition that provides some retention for Imatinib-d8 (e.g., 65:35 v/v Buffer:Acetonitrile).[4]

  • Stepwise Increase in Aqueous Content: Sequentially increase the percentage of the aqueous buffer by 5% increments (e.g., 70:30, 75:25).

  • Monitor Retention and Peak Width: With each change, inject your standard and monitor the retention time and peak width at half height.

  • Optimal Range: The optimal mobile phase composition will provide adequate retention (k' > 2) and the narrowest peak width.

Q3: I am observing peak splitting for Imatinib-d8. What could be the cause?

A3: Diagnosing and Resolving a Split Peak

Peak splitting is a less common but problematic issue that can arise from several sources.

Troubleshooting Flowchart for Split Peaks

A troubleshooting flowchart for split peaks.

Potential Causes and Solutions for Split Peaks:

  • Column Issues: A primary suspect for peak splitting is a problem with the column itself.

    • Contamination at the Column Inlet: Particulate matter from the sample or mobile phase can accumulate on the inlet frit, causing the sample to flow unevenly onto the column bed.

      • Solution: Disconnect the column and backflush it according to the manufacturer's instructions. If the problem persists, the frit may need to be replaced, or the column may need to be discarded. Using a guard column can help prevent this issue.[10]

    • Column Void: A void or channel can form at the head of the column over time, leading to a split flow path for the analyte.

      • Solution: A void is often irreversible, and the column will need to be replaced.

  • Injection Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause the analyte to precipitate upon entering the mobile phase or to travel through the column in a distorted band.

    • Solution: As a best practice, always try to dissolve your sample in the initial mobile phase composition. If the sample is not soluble, use the weakest possible solvent that provides adequate solubility.

  • Co-eluting Interferences: It is possible that what appears to be a split peak is actually two different, closely eluting compounds.

    • Solution: If you are analyzing Imatinib-d8 in a complex matrix, this is a more likely scenario. Try adjusting the mobile phase composition or gradient to improve the resolution between the two peaks.

References

  • New RP HPLC method for the estimation of imatinib in pharmaceutical dosage form. (n.d.). Scribd. Retrieved from [Link]

  • How to reduce peak tailing in the HPLC of imatinib mesylate. (2021, February 7). Quora. Retrieved from [Link]

  • Development and Validation of a New Stability Indicating RP-UFLC Method for the Estimation of Imatinib Tablets Using an Ion Pair. (2022). Acta Scientific. Retrieved from [Link]

  • Various analytical methods for estimation of Imatinib: A review. (n.d.). Semantic Scholar. Retrieved from [Link]

  • A stability-indicating RP-HPLC method development and validation for the related substancesdeterminationof Imatinibprocess impur. (n.d.). IOSR Journal of Pharmacy. Retrieved from [Link]

  • Development and validation of an HPLC method for simultaneous determination of imatinib mesylate and rifampicin. (n.d.). DergiPark. Retrieved from [Link]

  • Characterization of Ph-negative abnormal clones emerging during imatinib therapy. (2007). Wiley Online Library. Retrieved from [Link]

  • How to reduce peak tailing in HPLC of imatinib mesylate? (2017). ResearchGate. Retrieved from [Link]

  • Reversed-phase liquid chromatography analysis of imatinib mesylate and impurity product in Glivec capsules. (2004). PubMed. Retrieved from [Link]

  • Quantification of imatinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry. (n.d.). PubMed. Retrieved from [Link]

  • Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases. (n.d.). Waters. Retrieved from [Link]

  • New Reverse Phase HPLC Determination of Imatinib in bulk and formulation. (2016). ResearchGate. Retrieved from [Link]

  • Imatinib assay by high-performance liquid chromatography in tandem mass spectrometry with solid-phase extraction in human plasma. (n.d.). PubMed. Retrieved from [Link]

  • Association of the Trough, Peak/Trough Ratio of Imatinib, Pyridine–N-Oxide Imatinib and ABCG2 SNPs 34 G>A and SLCO1B3 334 T>G With Imatinib Response in Egyptian Chronic Myeloid Leukemia Patients. (2020). National Institutes of Health. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • Imatinib. (n.d.). PubChem. Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]

  • Imatinib. (n.d.). Wikipedia. Retrieved from [Link]

  • Validation of UV Spectrophotometric and HPLC Methods for quantitative determination. (n.d.). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Determination of imatinib mesylate and its main metabolite (CGP74588) in human plasma and murine specimens by ion-pairing reversed-phase high-performance liquid chromatography. (n.d.). PubMed. Retrieved from [Link]

  • imatinib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. (2022). LCGC North America. Retrieved from [Link]

  • Phase I and Pharmacokinetic Study of Imatinib Mesylate in Patients With Advanced Malignancies and Varying Degrees of Liver Dysfunction: A Study by the National Cancer Institute Organ Dysfunction Working Group. (2008). ResearchGate. Retrieved from [Link]

  • Stability of imatinib and imatinib-d8 in different matrices under specified conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Sepserv. Retrieved from [Link]

  • Imatinib. (n.d.). The Merck Index Online. Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Matrix Effects for Imatinib-d8 Mesylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Variable in Imatinib Quantification

Welcome to the technical support center. If you are quantifying Imatinib (Gleevec) using its deuterated internal standard (Imatinib-d8 ) in plasma, you are likely encountering a specific class of matrix effects.

While Imatinib is a relatively stable basic compound (pKa ~8.1), the use of a d8-labeled IS introduces a critical vulnerability: the Deuterium Isotope Effect . Deuterated analogs often elute slightly earlier than their non-deuterated parents on C18 columns due to slightly lower lipophilicity.

If your plasma extraction leaves residual phospholipids, and those phospholipids elute in the same window as your Internal Standard (IS) but not your analyte (or vice versa), your quantitation will fail despite "passing" standard curve linearity.

This guide prioritizes orthogonal sample preparation and diagnostic chromatography to eliminate these risks.

Module 1: Diagnostic Workflow (Is it Matrix Effect?)

Before changing your extraction method, you must visualize the ionization environment. Standard recovery experiments are insufficient because they do not show where the suppression occurs relative to your peaks.

Protocol: Post-Column Infusion (PCI)

This is the gold standard for mapping matrix effects.

Equipment Needed:

  • Syringe pump[1][2]

  • PEEK Tee connector

  • Blank plasma extract (prepared via your current method)

  • Imatinib-d8 standard solution (100 ng/mL in mobile phase)

Step-by-Step Procedure:

  • Setup: Connect the syringe pump to the LC flow path via a Tee connector placed after the analytical column but before the MS source.

  • Infusion: Infuse Imatinib-d8 at a constant rate (e.g., 10 µL/min) to generate a steady baseline signal in the MS (monitor m/z 502.3 → 394.2).

  • Injection: Inject a Blank Plasma Extract (no analyte) through the LC column.

  • Analysis: Watch the Imatinib-d8 baseline.

    • Dip: Ion Suppression (co-eluting matrix components).[3]

    • Hump: Ion Enhancement.[4]

    • Flat: Clean matrix.

Data Interpretation: If the "dip" aligns with the retention time of Imatinib-d8 (approx. 3.0–4.0 min on C18), your current extraction is insufficient.

Visualizing the PCI Setup

PCI_Setup LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Plasma) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Elution Tee Mixing Tee (High Pressure) Column->Tee Variable Flow Syringe Syringe Pump (Imatinib-d8 Infusion) Syringe->Tee Constant Flow MS MS/MS Source (ESI+) Tee->MS Combined Stream

Figure 1: Schematic of the Post-Column Infusion (PCI) setup for real-time matrix effect monitoring.

Module 2: Sample Preparation Optimization

Protein Precipitation (PPT) with Methanol/Acetonitrile is the most common cause of matrix effects for Imatinib because it fails to remove phospholipids.

Recommendation: Liquid-Liquid Extraction (LLE)

Switching to LLE with TBME (tert-Butyl methyl ether) is the most robust way to minimize matrix effects for Imatinib. Imatinib is basic; alkalizing the plasma drives it into the organic layer, while charged phospholipids and salts remain in the aqueous phase.

Optimized LLE Protocol for Imatinib
StepActionTechnical Rationale
1. Aliquot 100 µL Plasma + 10 µL IS (Imatinib-d8)Consistent volume is critical.
2. Alkalize Add 50 µL Ammonium Hydroxide (1M) or Sodium Carbonate (0.5M).Adjusts pH > 9.0. Ensures Imatinib (pKa ~8.1) is uncharged (non-ionized) to maximize solubility in organic solvent.
3. Extract Add 1.5 mL TBME (tert-Butyl methyl ether).TBME provides cleaner extracts than Ethyl Acetate for plasma lipids.
4. Agitate Vortex 10 min; Centrifuge 5 min @ 4000g.Physical phase separation.[3][5]
5. Transfer Flash freeze aqueous layer (dry ice/acetone bath) and pour off organic layer.Prevents contamination from the "dirty" aqueous interface.
6. Reconstitute Evaporate to dryness (N2 stream @ 40°C). Reconstitute in Mobile Phase.Matches initial LC conditions to prevent peak distortion.
Alternative: Phospholipid Removal Plates

If high throughput is required (preventing LLE), use Hybrid SPE/PPT plates (e.g., Agilent Captiva EMR-Lipid or Waters Ostro).

  • Mechanism: These plates use a Zr-oxide or similar sorbent to Lewis-acid/base interact with the phosphate group of phospholipids, retaining them while Imatinib passes through.

  • Efficiency: Removes >99% of phospholipids (m/z 184 precursors) compared to standard PPT.

Decision Matrix: Choosing the Right Prep

Prep_Decision Start Start: Matrix Effect Detected Throughput Is High Throughput Critical? (>100 samples/day) Start->Throughput Yes_High Yes Throughput->Yes_High No_High No (Focus on Sensitivity) Throughput->No_High PL_Plates Use Phospholipid Removal Plates (Captiva EMR / Ostro) Yes_High->PL_Plates Result1 Outcome: Fast, moderate cleanup. Watch for breakthrough. PL_Plates->Result1 LLE Liquid-Liquid Extraction (LLE) Solvent: TBME @ pH 9+ No_High->LLE Result2 Outcome: Cleanest extract. Minimal ion suppression. LLE->Result2

Figure 2: Decision tree for selecting sample preparation based on throughput vs. sensitivity needs.

Module 3: Chromatographic Resolution & The Isotope Effect

Even with clean extracts, the Deuterium Isotope Effect can ruin quantitation. Imatinib-d8 (8 deuteriums) is less lipophilic than Imatinib-H8.

  • The Risk: Imatinib-d8 elutes before Imatinib.

  • The Scenario: If a suppression zone (e.g., lysophospholipids) exists at 3.0 min, and Imatinib-d8 elutes at 3.0 min while Imatinib elutes at 3.1 min (outside the zone), the IS signal is crushed while the analyte signal is normal.

  • Result: The Analyzer/IS ratio skyrockets, leading to false positive/high concentration results.

Troubleshooting the Isotope Shift
  • Monitor Phospholipids: Add a dummy transition to your MS method: m/z 184 → 184 (phosphatidylcholine headgroup).

    • Goal: Ensure the Imatinib-d8 peak does not co-elute with the massive 184 blob.

  • Adjust Gradient Slope:

    • If D8 and H8 are separating too much, steepen the gradient slightly. While we usually want separation, in this specific case, co-elution is safer unless you are certain the matrix is clean.

    • Target: Retention time difference < 0.1 min.[6]

  • Column Washing: Phospholipids accumulate on the column. If you see retention time shifts or suppression creeping in over a batch:

    • Action: Add a "Sawtooth" wash step at the end of every injection. Ramp to 95% Organic (Acetonitrile/IPA mix) and hold for 2 minutes before re-equilibration.

FAQ: Troubleshooting Specific Scenarios

Q1: My Imatinib-d8 recovery is low (<50%), but my analyte recovery is high (>90%). Why? A: This is the classic "Suppression Window" effect described in Module 3. Your D8 IS is eluting earlier, right into a suppression zone (likely early-eluting polar lipids), while the analyte elutes slightly later in a cleaner region.

  • Fix: Switch to LLE (Module 2) or adjust the mobile phase to delay retention (lower organic start %) to push both peaks out of the void volume suppression.

Q2: Can I use Imatinib-13C as an IS instead of -d8? A: Yes, and it is often superior. Carbon-13 labeling does not affect lipophilicity, so Imatinib-13C will co-elute perfectly with Imatinib-H8. If you can afford the 13C standard, it eliminates the chromatographic isotope effect entirely.

Q3: I see a "ghost peak" in my blank plasma at the Imatinib retention time. A: Check your carryover. Imatinib is "sticky."

  • Fix: Use a needle wash of Acetonitrile:Water:Formic Acid (40:60:1) . Basic washes can sometimes cause precipitation if not careful, but acidic organic washes usually clear Imatinib well.

Q4: What mobile phase additives are best? A: Use Ammonium Formate (5mM) + 0.1% Formic Acid .

  • Reason: Imatinib responds well to protonation (ESI+). Formate acts as a buffer to stabilize pH, ensuring reproducible retention times, which is critical for managing the D8/H8 shift.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Kretz, O., et al. (2020). Development and validation of an LC-MS/MS method for the quantification of imatinib and imatinib-d8 in human plasma. Pharmazie. Retrieved from [Link]

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[3][5][6][7][8][9][10][11][12][13][14] (Standard protocol for Post-Column Infusion).

  • Agilent Technologies. Removal of Phospholipids from Biological Matrices. Technical Note. Retrieved from [Link]

Sources

Overcoming poor recovery of Gleevec-d8 Mesylate during sample extraction

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers experiencing low recovery of Gleevec-d8 Mesylate (Imatinib-d8) during bioanalytical extraction.

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Low Recovery in Biological Matrices Last Updated: February 7, 2026

Introduction: The "Invisible" Loss

Low recovery of an internal standard (IS) like Gleevec-d8 Mesylate is rarely a result of chemical degradation alone. In 90% of cases involving basic, lipophilic compounds like Imatinib (pKa ~8.1 and ~3.7), the culprit is non-specific adsorption (NSA) or pH-dependent solubility cliffs .

Imatinib is a "sticky" molecule.[1] It binds aggressively to glass silanols and plastic polymers when in aqueous solutions, particularly at neutral pH. This guide moves beyond generic advice to address the physicochemical mechanics causing your sample loss.

Part 1: Diagnostic Workflow

Before altering your protocol, use this logic flow to pinpoint the failure mode.

Troubleshooting Decision Tree

G Start Start: Low IS Recovery (<50%) Check1 Is the IS signal low in Neat Solvent Standards too? Start->Check1 Check2 Is the Analyte (Imatinib) recovery also low? Check1->Check2 No (Neat is fine) Solubility Issue: Solubility/Adsorption in Stock Solution Check1->Solubility Yes MatrixEffect Issue: Ion Suppression (Matrix Effect) Check2->MatrixEffect No (Analyte is fine) Adsorption Issue: Non-Specific Adsorption (Container Loss) Check2->Adsorption Yes (Both Low) Extraction Issue: Extraction Efficiency or Phase Transfer Adsorption->Extraction If containers ruled out

Figure 1: Diagnostic logic flow to categorize the root cause of low recovery based on comparative signal loss.

Part 2: The Adsorption Trap (Physicochemical Factors)

Q: I am using standard borosilicate glass vials. Why is my recovery dropping over time?

A: Imatinib is a basic amine. At neutral or slightly acidic pH, it exists as a cation. Standard glass surfaces contain negatively charged silanol groups (Si-O⁻).

  • The Mechanism: Electrostatic attraction causes Imatinib to ionically bind to the glass wall. This is often irreversible in weak aqueous buffers.

  • The Fix:

    • Switch Materials: Use Polypropylene (PP) or Silanized Glass vials.

    • Solvent Modification: Never store Imatinib-d8 in 100% aqueous solution. Maintain at least 50% organic solvent (Methanol/Acetonitrile) or add 0.1% Formic Acid to the storage solution. The acid protonates the silanols, neutralizing the surface charge.

Q: My solubility seems fine in water, but precipitates in phosphate buffer (PBS). Why?

A: You have hit the "pH Cliff." Imatinib Mesylate is highly soluble at pH < 5.5 but becomes practically insoluble at neutral/alkaline pH (pH > 6.5).

  • The Risk: If you spike your IS into PBS (pH 7.4) or plasma without immediate acidification, the free base may precipitate or adsorb to the vessel walls before extraction begins.

  • Data Profile:

Solvent ConditionSolubility StatusRisk Level
Water (pH ~5.5)Soluble (~10 mg/mL)Low
PBS (pH 7.4) Insoluble (< 0.02 mg/mL) CRITICAL
0.1 N HClHighly SolubleSafe
MethanolSolubleSafe

Part 3: Extraction Methodologies (The "How")

Q: I am using Protein Precipitation (PPT). Why is my recovery inconsistent?

A: Inconsistent recovery in PPT is often due to protein entrapment . Imatinib is highly protein-bound (~95% to albumin/alpha-1-acid glycoprotein). If the protein pellet is not thoroughly disrupted, the drug remains trapped inside the precipitate.

  • Protocol Adjustment:

    • Ratio: Ensure a 3:1 or 4:1 ratio of precipitant (Acetonitrile) to plasma.

    • Acidification: Add 0.1% Formic Acid to your precipitation solvent. This disrupts protein binding and keeps Imatinib soluble.

    • Vortexing: Vortex vigorously for at least 2 minutes (not just 30 seconds) to release the drug from the protein network.

Q: How do I optimize Liquid-Liquid Extraction (LLE) for this molecule?

A: LLE offers cleaner extracts but requires strict pH control.[2] Since Imatinib is a base, you must adjust the pH to suppress ionization if you want it to partition into the organic layer.

  • The Paradox: While Imatinib is soluble in acid, it is extractable into organic solvents (like Ethyl Acetate) when it is neutral (Basic pH).

  • The Protocol:

    • Buffer: Alkalize the plasma with Ammonium Hydroxide (pH ~9-10) to neutralize the amine.

    • Solvent: Use Ethyl Acetate or MTBE .

    • Critical Step: After separating the organic layer, evaporate to dryness and reconstitute in an acidic mobile phase (e.g., 0.1% Formic Acid in Water/MeOH). This redissolves the residue instantly.

Q: Is Solid Phase Extraction (SPE) better?

A: Yes, for sensitivity. Use a Mixed-Mode Cation Exchange (MCX) cartridge.

  • Why: It utilizes two retention mechanisms: hydrophobic interaction (C18) and ionic interaction (cation exchange).

  • Wash Step: You can wash with 100% Methanol (removes neutrals) while Imatinib stays locked by ionic charge.

  • Elution: Elute with 5% Ammonium Hydroxide in Methanol (breaks the ionic bond).

Part 4: Stability & Handling

Q: Does light exposure affect my d8-IS recovery?

A: Yes. Imatinib is light-sensitive and can degrade into N-oxide forms or other isomers under UV/visible light.

  • Symptom: You will see "ghost peaks" or a gradual decrease in absolute area counts over a long batch run.

  • Solution: Use Amber glassware exclusively. If using clear 96-well plates, wrap them in aluminum foil during the autosampler run.

Q: Is Deuterium exchange a concern for Gleevec-d8?

A: Generally, no. The d8 label is typically on the piperazine or benzene ring, which involves stable C-D bonds. However, back-exchange can occur in highly acidic conditions at elevated temperatures over long periods.

  • Rule: Avoid leaving the IS in strong acid (>1N HCl) for >24 hours.

Part 5: Optimized Workflow Diagram

The following DOT diagram illustrates the optimized Protein Precipitation workflow to minimize adsorption and entrapment.

ExtractionWorkflow Sample Plasma Sample (High Protein Binding) IS_Add Add IS (Gleevec-d8) in 50% MeOH Sample->IS_Add Spike Equilibration Equilibrate (5 mins, Room Temp) IS_Add->Equilibration Bind to Protein Precipitation Add ACN + 0.1% FA (Ratio 4:1) Equilibration->Precipitation Crash Proteins Vortex Vortex (2 mins, High Speed) Precipitation->Vortex Release Drug Centrifuge Centrifuge (10k xg, 10 min) Vortex->Centrifuge Transfer Transfer Supernatant to Silanized/PP Vial Centrifuge->Transfer Recover

Figure 2: Optimized Protein Precipitation (PPT) workflow emphasizing equilibration and acidification.

References

  • Shimadzu Corporation. (n.d.). The Horror of Sample Adsorption to Containers: Mechanisms of Basic Compound Loss. Retrieved from [Link]

  • Kretz, O., et al. (2020). Development and validation of an LC-MS/MS method for the quantification of imatinib and imatinib-d8 in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Velpandian, T., et al. (2004). Stability of Imatinib in various stress conditions and its degradation kinetics. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Biotage. (2023). Troubleshooting Loss of Signal in LC-MS/MS: Adsorption and Solubility Issues. Retrieved from [Link]

Sources

Technical Support Center: Gleevec-d8 Mesylate Stability and pH

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Gleevec-d8 Mesylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the critical role of pH in the stability and handling of Gleevec-d8 Mesylate. As a deuterated analog of Imatinib Mesylate, its chemical behavior in response to pH is paramount for ensuring the integrity and reproducibility of your experimental results. This document provides not just protocols, but the scientific rationale behind them to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the pH-dependent properties of Gleevec-d8 Mesylate.

Q1: What is the optimal pH for dissolving Gleevec-d8 Mesylate in aqueous solutions?

A1: Gleevec-d8 Mesylate, like its non-deuterated counterpart Imatinib Mesylate, exhibits significantly higher solubility in acidic conditions. For aqueous buffers, a pH of 5.5 or lower is recommended to ensure complete dissolution.[1][2][3][4] In neutral to alkaline aqueous buffers (pH 6.8 and above), its solubility is considerably reduced, which can lead to precipitation and inaccurate concentrations in your experiments.[2]

Q2: How does pH affect the chemical stability of Gleevec-d8 Mesylate in solution?

A2: The stability of Gleevec-d8 Mesylate is highly dependent on the pH of the solution. Interestingly, there are some conflicting reports in the literature, which likely arise from different experimental conditions such as the buffer systems and temperatures used. Some studies have shown that the compound is relatively stable at acidic (pH 4) and alkaline (pH 10) conditions, but surprisingly undergoes significant degradation at neutral pH (around 35-40% loss).[5] This degradation at neutral pH is suggested to be a result of the hydrolysis of the amide bond within the molecule.[5] Conversely, other research indicates that Imatinib is practically stable under neutral and weakly acidic or basic conditions, with degradation only occurring under strongly acidic or alkaline environments.[6] Given this, it is crucial to carefully control and report the pH of your experimental solutions.

Q3: What are the primary degradation products of Gleevec-d8 Mesylate under various pH conditions?

A3: Forced degradation studies on Imatinib Mesylate have identified specific degradation products depending on the pH. Under strong acidic and alkaline hydrolysis, the primary degradation products are 4-methyl-N3-(4-pyridin-3-yl-pyrimidyn-2-yl)-benzene-1,3-diamine and 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid.[7][8] Under oxidative conditions, N-oxide derivatives of the piperazine ring are the main degradation products.[7][8]

Q4: What is the recommended method for preparing a stock solution of Gleevec-d8 Mesylate for in vitro cell culture experiments?

A4: For most in vitro applications, a 10 mM stock solution in high-purity DMSO is recommended.[2][9] DMSO is an effective solvent that can overcome the poor aqueous solubility at neutral pH, which is typical for cell culture media. It is crucial to ensure the final concentration of DMSO in your cell culture is less than 0.5% to avoid cytotoxicity.[2]

Q5: How should I store Gleevec-d8 Mesylate solutions to maintain their stability?

A5: For long-term storage, Gleevec-d8 Mesylate should be stored as a solid at -20°C, protected from light and moisture. DMSO stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C; these are typically stable for up to 3 months.[9] Aqueous solutions are not recommended for storage for more than one day due to the potential for pH-dependent degradation and precipitation.[10]

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and use of Gleevec-d8 Mesylate, with a focus on pH-related issues.

Problem Probable Cause Solution
Precipitation observed in aqueous working solution. The pH of the aqueous buffer is too high (neutral or alkaline), leading to poor solubility.[1][2]Prepare the aqueous solution using a buffer with a pH of 5.5 or lower. If the experimental design requires a neutral pH, consider preparing a highly concentrated stock in DMSO and diluting it into the final medium with vigorous mixing to minimize precipitation.
Inconsistent or lower-than-expected biological activity in experiments. Degradation of Gleevec-d8 Mesylate in the working solution due to suboptimal pH.[5]Prepare fresh working solutions for each experiment. If using an aqueous buffer, ensure the pH is in a range where the compound is stable. For longer experiments, it may be necessary to refresh the treatment medium.
Difficulty dissolving Gleevec-d8 Mesylate powder. The chosen solvent is not appropriate, or the pH of the aqueous solvent is too high.For aqueous solutions, use a buffer with a pH ≤ 5.5.[1] For cell-based assays requiring neutral pH, prepare a concentrated stock solution in DMSO first.[2][9]
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). The sample has degraded due to improper storage or handling, potentially due to pH shifts in the solution.Review the preparation and storage conditions of your samples. Ensure the pH of your solutions has been maintained. Analyze a freshly prepared standard to compare with your sample.

Experimental Protocols

To ensure the integrity of your results, it is crucial to follow validated protocols. Below are detailed, step-by-step methodologies for key experiments involving Gleevec-d8 Mesylate.

Protocol 1: Preparation of a 10 mM Gleevec-d8 Mesylate Stock Solution in DMSO

Objective: To prepare a concentrated, stable stock solution for use in in vitro experiments.

Materials:

  • Gleevec-d8 Mesylate powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Calibrated precision pipette

  • Vortex mixer

Procedure:

  • Accurately weigh the required amount of Gleevec-d8 Mesylate powder.

  • Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, for 5 mg of Gleevec-d8 Mesylate (MW will be slightly higher than Imatinib Mesylate due to deuterium, check the certificate of analysis), you would add the calculated volume of DMSO.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution.

  • Aliquot the stock solution into single-use, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C.

Protocol 2: pH-Dependent Stability Assessment of Gleevec-d8 Mesylate by HPLC

Objective: To determine the stability of Gleevec-d8 Mesylate in aqueous solutions at different pH values.

Materials:

  • Gleevec-d8 Mesylate

  • HPLC-grade water, acetonitrile, and methanol

  • Buffers of various pH values (e.g., pH 4.0, 7.0, and 10.0)

  • HPLC system with a UV detector

  • C18 HPLC column

Procedure:

  • Prepare a stock solution of Gleevec-d8 Mesylate in a suitable solvent (e.g., methanol or DMSO).

  • Prepare working solutions by diluting the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • Incubate the solutions at a controlled temperature (e.g., 37°C) for a set period (e.g., 24, 48, 72 hours).

  • At each time point, inject an aliquot of each solution into the HPLC system.

  • Monitor the degradation of Gleevec-d8 Mesylate by measuring the decrease in the peak area of the parent compound over time. The appearance of new peaks will indicate the formation of degradation products.

  • A suitable HPLC method should be developed and validated to ensure separation of the parent drug from its potential degradation products.[11][12][13]

Visualizations

Logical Workflow for Gleevec-d8 Mesylate Solution Preparation

Gleevec_Preparation_Workflow cluster_start Start: Gleevec-d8 Mesylate Powder cluster_decision Solvent Choice cluster_aqueous Aqueous Preparation cluster_organic Organic Stock Preparation start Weigh Powder decision Aqueous or Organic Stock? start->decision aqueous_buffer Use Buffer pH <= 5.5 decision->aqueous_buffer Aqueous dmso Use DMSO decision->dmso Organic dissolve_aqueous Dissolve and Vortex aqueous_buffer->dissolve_aqueous use_aqueous Use Immediately dissolve_aqueous->use_aqueous dissolve_dmso Dissolve and Vortex dmso->dissolve_dmso aliquot Aliquot for Single Use dissolve_dmso->aliquot store Store at -20°C aliquot->store

Caption: Workflow for preparing Gleevec-d8 Mesylate solutions.

Impact of pH on Gleevec-d8 Mesylate Stability and Solubility

pH_Effects pH_Scale pH 8.0 acidic_props {High Solubility | Generally Stable} neutral_props {Low Solubility | Potential for Hydrolysis} alkaline_props {Low Solubility | Generally Stable}

Caption: Summary of pH effects on Gleevec-d8 Mesylate.

References

  • In-vitro pH-responsive release of imatinib from iron-supplement coated anatase TiO2 nanoparticles. (2022). Scientific Reports. Available at: [Link]

  • Al-Hadiya, B. H., Khady, A. A., & El-Sherif, Y. A. (2012). Quantitative determination of imatinib stability under various stress conditions. Journal of Pharmaceutical and Bioallied Sciences, 4(1), 49–53. Available at: [Link]

  • A stability-indicating RP-HPLC method development and validation for the related substancesdeterminationof Imatinibprocess impur. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Imatinib mesylate. (2006). Recent Results in Cancer Research, 168, 3–13. Available at: [Link]

  • Szczepek, W. J., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 245-254.
  • Identification of imatinib mesylate degradation products obtained under stress conditions. (2007). ResearchGate. Available at: [Link]

  • Technical Support Center: Overcoming Imatinib Solubility Challenges. (n.d.). BenchChem.
  • Talegaonkar, S., et al. (2013). Development of a high sensitivity RP-HPLC method and stress testing of imatinib mesylate.
  • GLEEVEC (imatinib mesylate) tablets Label. (n.d.). U.S. Food and Drug Administration. Available at: [Link]

  • Imatinib mesylate. (2013). Profiles of Drug Substances, Excipients, and Related Methodology, 38, 217–280. Available at: [Link]

  • Solubility of Imatinib Mesylate in different solvents. (2015). ResearchGate. Available at: [Link]

  • Development and Validation of a New Stability Indicating RP-UFLC Method for the Estimation of Imatinib Tablets Using an Ion Pair. (2022). Acta Scientific Pharmaceutical Sciences, 6(12), 34-42.
  • Method Development and Validation for Assay and Related Substance of Imatinib Mesilate in Bulk and Tablet Dosage form using RP-HPLC. (2024). Impactfactor.org.
  • Imatinib. (n.d.). PubChem. Available at: [Link]

  • Imatinib (mesylate)
  • Acid−Base Profiling of Imatinib (Gleevec) and Its Fragments. (2022). ResearchGate. Available at: [Link]

  • FORCED DEGRADATION AND STABILITY INDICATING STUDIES OF IMATINIB TABLET. (2018). ResearchGate. Available at: [Link]

  • Imatinib Mesylate. (n.d.). PubChem. Available at: [Link]

Sources

Technical Support Center: Optimizing Imatinib-d8 Mesylate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Imatinib-d8 Mesylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the robustness and accuracy of your analytical methods.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of Imatinib-d8 Mesylate, typically used as a stable isotope-labeled internal standard (IS) in pharmacokinetic and bioequivalence studies of Imatinib.[1][2]

Q1: Why is Imatinib-d8 Mesylate used as an internal standard?

A1: Imatinib-d8 Mesylate is an ideal internal standard for the quantification of Imatinib in biological matrices. As a stable isotope-labeled analog, it shares very similar physicochemical properties with the parent drug, Imatinib. This ensures that it behaves almost identically during sample extraction, chromatography, and ionization in the mass spectrometer.[3] This co-elution and similar ionization behavior effectively compensates for variations in sample preparation and potential matrix effects, leading to more accurate and precise quantification of Imatinib.[4]

Q2: What is a typical starting concentration for Imatinib-d8 Mesylate as an internal standard?

A2: The concentration of the internal standard should be consistent across all samples, including calibration standards and quality controls. A common approach is to use a concentration that yields a robust and reproducible signal in the mid-range of the detector's linear response. For methods analyzing Imatinib in plasma, a working solution of the internal standard is often prepared in the low µM range and added during the sample preparation step.[5] It is crucial to ensure the chosen concentration does not lead to detector saturation.

Q3: What are the common sample preparation techniques for Imatinib analysis in plasma?

A3: The most prevalent sample preparation methods are protein precipitation (PPT) and liquid-liquid extraction (LLE).[2][6]

  • Protein Precipitation: This is a rapid and simple technique where a solvent like methanol or acetonitrile is added to the plasma sample to precipitate proteins.[6][7] After centrifugation, the supernatant containing the analyte and internal standard is injected into the LC-MS/MS system.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract by partitioning the analytes of interest into an immiscible organic solvent, leaving many matrix components behind.[2] This can help reduce matrix effects.

The choice between these methods depends on the required sensitivity, sample throughput, and the complexity of the biological matrix.

Troubleshooting Guide: Injection Volume & Peak Shape Issues

This section provides a systematic approach to diagnosing and resolving common issues encountered during the analysis of Imatinib-d8 Mesylate, with a focus on problems related to injection volume.

Q4: My Imatinib-d8 peak is showing significant fronting. What is the likely cause and how can I fix it?

A4: Peak fronting is a classic sign of column overload or a mismatch between the sample solvent and the mobile phase.[8][9]

  • Causality - Column Overload: Injecting too large a volume or too high a concentration of the analyte can saturate the stationary phase at the column inlet.[9] This causes some analyte molecules to travel down the column more quickly, resulting in a peak with a leading edge. A good rule of thumb is to keep the injection volume between 1-5% of the total column volume.[8]

  • Causality - Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger (i.e., with a higher elution strength) than your initial mobile phase, the sample band will not focus properly at the head of the column.[10][11] This leads to band broadening and can manifest as peak fronting.

Troubleshooting Steps:

  • Reduce Injection Volume: Systematically decrease the injection volume (e.g., by 50%) and observe the effect on peak shape. If fronting improves, you are likely dealing with mass overload.

  • Dilute the Sample: If reducing the volume compromises sensitivity, consider diluting your sample extract.

  • Match Sample Solvent to Mobile Phase: Reconstitute your final extract in a solvent that is as close as possible in composition and strength to the initial mobile phase of your gradient.[10] If running an isocratic method, use the mobile phase itself as the sample solvent.

Q5: I'm observing peak tailing for Imatinib-d8. What should I investigate?

A5: Peak tailing is often more complex than fronting and can indicate several potential issues, from secondary interactions on the column to problems with the column hardware itself.[12]

  • Causality - Secondary Interactions: Imatinib is a basic compound. Residual, un-capped silanol groups on the silica-based stationary phase can interact with the basic amine functionalities of Imatinib-d8, causing a secondary, weaker retention mechanism that leads to tailing.

  • Causality - Column Contamination/Void: A partially blocked column frit or a void at the head of the column can disrupt the sample path, leading to distorted peaks for all analytes in the chromatogram.[12]

Troubleshooting Steps:

  • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. For basic compounds like Imatinib, using a low pH mobile phase (e.g., with 0.1% formic acid) will protonate the analyte, which can improve peak shape by minimizing interactions with silanol groups.[6]

  • Column Flush/Backflush: If all peaks in your chromatogram are tailing, it might indicate a blockage at the column inlet.[12] Following the manufacturer's instructions, try back-flushing the column to dislodge any particulate matter.

  • Replace the Column: If the above steps do not resolve the issue, the column may be irreversibly damaged or have reached the end of its lifespan. Replace it with a new one.

Q6: My Imatinib-d8 signal is inconsistent and has poor reproducibility, especially at low injection volumes. Why?

A6: Poor reproducibility at low injection volumes often points to issues with the autosampler or the sample itself.

  • Causality - Autosampler Performance: Most autosamplers have an optimal injection volume range. Injecting volumes at the extreme low end of the specified range can lead to poor accuracy and precision.[13][14]

  • Causality - Sample Evaporation or Adsorption: If samples are left uncapped in the autosampler for extended periods, solvent evaporation can change the concentration. Additionally, analytes can sometimes adsorb to the surface of the sample vial.

Troubleshooting Steps:

  • Verify Autosampler Specifications: Check the manufacturer's documentation for the recommended injection volume range and ensure your method is within this optimal window.[13]

  • Increase Injection Volume (with Dilution): If you suspect the injection volume is too low for your autosampler, try diluting your sample and injecting a larger volume to achieve the same on-column mass.

  • Use Vial Caps/Seals: Always use appropriate caps or seals on your sample vials to prevent evaporation.

  • Check for Adsorption: Consider using silanized or polypropylene vials if you suspect adsorption is an issue.

Q7: I've optimized my injection volume for a standard in a pure solvent, but when I inject a plasma-extracted sample, the peak shape degrades. What's happening?

A7: This is a strong indication of matrix effects .[4][15] Co-eluting endogenous components from the biological matrix (like phospholipids or salts) can interfere with the ionization process in the mass spectrometer, leading to ion suppression or enhancement.[16][17][18] While this primarily affects signal intensity, significant matrix components can also impact chromatography.

  • Causality - Ion Source Contamination: High concentrations of matrix components can contaminate the ion source, leading to a general decrease in sensitivity and signal stability over an analytical run.

  • Causality - Chromatographic Interference: If a matrix component co-elutes very closely with Imatinib-d8, it can locally alter the stationary phase environment, affecting the peak shape of the analyte.

Troubleshooting Steps:

  • Improve Sample Cleanup: Switch from a simple protein precipitation to a more rigorous sample preparation method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more interfering matrix components.

  • Optimize Chromatography: Adjust your chromatographic gradient to better separate Imatinib-d8 from the region where matrix components elute. A post-column infusion experiment can help identify these regions of ion suppression.[15]

  • Regular Instrument Maintenance: Implement a routine schedule for cleaning the ion source to prevent the buildup of contaminants.[19]

Experimental Protocol: A Step-by-Step Guide to Injection Volume Optimization

The goal of this experiment is to determine the optimal injection volume that provides a symmetrical, well-defined peak with a high signal-to-noise ratio without overloading the analytical column. This process is often referred to as a "loading study."[13]

Objective: To find the maximum injection volume for a fixed concentration of Imatinib-d8 Mesylate that maintains acceptable peak symmetry and efficiency.

Materials:

  • A stock solution of Imatinib-d8 Mesylate of known concentration.

  • Your validated LC-MS/MS system and analytical column.

  • Mobile phases and reconstitution solvent as per your analytical method.

Procedure:

  • Prepare a Working Standard: Prepare a working solution of Imatinib-d8 Mesylate in your chosen reconstitution solvent. The concentration should be representative of what you expect in your actual study samples.

  • Establish a Baseline: Begin with a low injection volume that is well within the typical operating range for your column dimensions (e.g., 1-2 µL for a standard 2.1 mm ID UHPLC column).[20] This will serve as your reference for optimal peak shape.

  • Systematic Volume Increase: Create a sequence in your LC-MS/MS software to inject increasing volumes of the same working standard. A suggested series would be: 2 µL, 5 µL, 10 µL, 15 µL, and 20 µL. Inject each volume at least in triplicate to assess reproducibility.

  • Data Acquisition: Acquire the data, ensuring you monitor the peak shape, peak area, and retention time for each injection.

  • Data Analysis: For each injection volume, calculate the following:

    • Average Peak Area and %RSD: To assess signal response and precision.

    • Peak Asymmetry or Tailing Factor: Most chromatography data systems can automatically calculate this. An ideal peak has an asymmetry factor of 1.0. A value > 1.2 may indicate significant tailing, while a value < 0.8 suggests fronting.

    • Column Efficiency (Plate Count): To quantitatively measure the impact of volume on band broadening.

Data Interpretation:

Create a table to summarize your findings.

Injection Volume (µL)Average Peak Area%RSDAsymmetry FactorPlate Count (N)Observations
2550,0001.2%1.0515,000Sharp, symmetrical peak
51,380,0000.9%1.1014,500Good peak shape
102,750,0001.5%1.2512,000Slight tailing observed
154,100,0002.1%0.859,500Noticeable peak fronting
205,200,0003.5%0.707,000Significant fronting, poor shape

Based on the data in the table, the peak shape begins to degrade significantly above a 10 µL injection. The asymmetry factor shifts from tailing to fronting, indicating the onset of mass overload. Therefore, for this specific concentration and method, an injection volume of 5 µL represents the optimal balance between maximizing signal response and maintaining excellent chromatographic performance.

Visualizing the Optimization Workflow

A clear workflow is essential for systematically troubleshooting and optimizing your method.

Injection_Volume_Optimization cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Optimization Experiment cluster_3 Final Verification start Observe Poor Peak Shape (Fronting, Tailing, Broadening) check_solvent Is Sample Solvent Weaker Than or Equal to Initial Mobile Phase? start->check_solvent check_column Is Column Health OK? (No Blockage/Void) start->check_column run_study Perform Injection Volume Loading Study (e.g., 2-20 µL) check_solvent->run_study Yes fix_solvent Action: Reconstitute Sample in Weaker Solvent check_solvent->fix_solvent No check_column->run_study Yes fix_column Action: Backflush or Replace Column check_column->fix_column No analyze_data Analyze Peak Shape, Asymmetry, and Plate Count run_study->analyze_data determine_optimal Determine Max Volume with Asymmetry ≈ 1.0 and High Plate Count analyze_data->determine_optimal verify_method Confirm Optimal Volume with Matrix Samples determine_optimal->verify_method fix_solvent->run_study fix_column->run_study

Caption: Workflow for optimizing injection volume.

References

  • Pharmaceutical Methods. (2022). LC-MS/MS Bioanalytical Procedure for Quantification of Imatinib Mesylate in Rat Plasma. Available at: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. Available at: [Link]

  • HPLC Experts. (2023). HPLC Injection Volume: What Should I Dilute It In and How Much Sample Can I Inject?. Available at: [Link]

  • World Journal of Pharmaceutical Research. (n.d.). Simple and rapid method for the quantification of imatinib mesylate and desmethyl imatinib in human plasma usinglc-ms/ms and its application to routine therapeutic drug monitoring. Available at: [Link]

  • Restek Corporation. (2018). LC Troubleshooting—Optimizing Your Injection to Improve Peak Shape. YouTube. Available at: [Link]

  • Restek Corporation. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Available at: [Link]

  • Ingenta Connect. (n.d.). Development and validation of an LC-MS/MS method for the quantification of imatinib and imatinib-d8 in human plasma for. Available at: [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Available at: [Link]

  • National Institutes of Health. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Available at: [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Available at: [Link]

  • National Institutes of Health. (n.d.). Determination of serum levels of imatinib mesylate in patients with chronic myeloid leukemia: validation and application of a new analytical method to monitor treatment compliance. Available at: [Link]

  • National Institutes of Health. (2019). Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients. Available at: [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available at: [Link]

  • Phenomenex. (n.d.). LC System Optimisation for UHPLC Performance on any HPLC. Available at: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • SHIMADZU CORPORATION. (n.d.). Abnormal Peak Shapes. Available at: [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]

  • Waters Corporation. (n.d.). Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. Available at: [Link]

  • Oxford Academic. (2013). LC–MS-MS Determination of Imatinib and N-Desmethyl Imatinib in Human Plasma. Journal of Chromatographic Science. Available at: [Link]

  • ResearchGate. (2017). Are there any guides on how to optimise injection volume in reverse phase hyphenated columns hplc?. Available at: [Link]

  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC–MS/MS bioanalysis. Available at: [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Available at: [Link]

  • LCGC International. (2025). LC-MS Troubleshooting: From Frustration to Fix. Available at: [Link]

  • Agilent. (n.d.). Chromatographic Troubleshooting Peak Shape Problem. Available at: [Link]

  • National Institutes of Health. (2013). Quantification of imatinib in human serum: validation of a high-performance liquid chromatography-mass spectrometry method for therapeutic drug monitoring and pharmacokinetic assays. Available at: [Link]

  • SCIEX. (2023). Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). YouTube. Available at: [Link]

  • Chromatography Today. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available at: [Link]

  • National Institutes of Health. (n.d.). Quantitative determination of imatinib stability under various stress conditions. Available at: [Link]

  • ResearchGate. (n.d.). Imatinib Quantification by Liquid Chromatography Ultraviolet Detection for Monitoring of Plasma Levels. Available at: [Link]

Sources

Validation & Comparative

Technical Guide: Cross-Validation of Imatinib Assays Using Gleevec-d8 Mesylate (Imatinib-d8)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Precise quantification of Imatinib (Gleevec) in biological matrices is critical for Therapeutic Drug Monitoring (TDM) and pharmacokinetic (PK) profiling, particularly given the correlation between trough levels (


 ng/mL) and cytogenetic response in Chronic Myeloid Leukemia (CML).

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitivity, it is vulnerable to matrix effects —specifically ion suppression or enhancement caused by co-eluting phospholipids and endogenous proteins. This guide validates the use of Imatinib-d8 Mesylate (Stable Isotope Labeled Internal Standard, SIL-IS) as the superior method for normalizing these variables compared to structural analogues or external calibration.

The Challenge: Matrix Effects in TKI Analysis

In electrospray ionization (ESI), analytes compete for charge in the liquid-to-gas phase transition. "Dirty" samples (e.g., plasma precipitated with methanol) often retain phospholipids that elute unpredictably.

  • The Problem: If an interfering matrix component co-elutes with Imatinib, it can suppress the ionization signal.

  • The Failure of Analogues: Structural analogues (e.g., Desmethyl-Imatinib or similar TKIs like Nilotinib) often have different retention times (

    
    ) than Imatinib. Therefore, the analogue does not experience the same ion suppression at the same time as the analyte, leading to inaccurate normalization.
    

The Solution: Imatinib-d8 Mesylate

Imatinib-d8 is the deuterated form of Imatinib.[1] Chemically, it is nearly identical to the target analyte but possesses a mass shift (+8 Da).

Mechanistic Advantage
  • Co-elution: Imatinib-d8 elutes at virtually the same retention time as Imatinib.

  • Identical Ionization: It experiences the exact same matrix suppression/enhancement as the analyte.

  • Compensation: When the signal of Imatinib drops due to matrix interference, the signal of Imatinib-d8 drops proportionally. The ratio remains constant, preserving accuracy.

Comparative Analysis: Internal Standard Performance

The following table summarizes experimental data comparing Imatinib-d8 against common alternatives.

FeatureImatinib-d8 (SIL-IS) Structural Analogue (e.g., Nilotinib) External Calibration
Retention Time (

)
Identical to Analyte (

min)
Shifts (

min)
N/A
Matrix Factor (MF) 0.98 - 1.02 (Normalized)0.85 - 1.15 (Variable)Highly Variable
Linearity (

)



Precision (CV%)



Cost HighModerateLow
Regulatory Status FDA/EMA RecommendedAcceptable with justificationNot recommended for bioanalysis

Experimental Validation Protocol

This protocol outlines a high-throughput LC-MS/MS assay validated according to FDA Bioanalytical Method Validation Guidelines (2018) .

A. Materials
  • Analyte: Imatinib Mesylate.[2][3][4]

  • Internal Standard: Imatinib-d8 Mesylate (10 µg/mL stock in MeOH).

  • Matrix: Human Plasma (

    
    EDTA).[5]
    
  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

B. Sample Preparation (Protein Precipitation)

Rationale: Protein precipitation (PP) is cost-effective but leaves phospholipids. The use of Imatinib-d8 is essential here to correct for the "dirty" extract.

  • Aliquot: Transfer 50 µL of plasma sample/standard into a 96-well plate.

  • IS Spike: Add 20 µL of Imatinib-d8 working solution (500 ng/mL).

  • Precipitation: Add 150 µL of ice-cold Methanol containing 0.1% Formic Acid.

  • Agitation: Vortex for 2 minutes at high speed.

  • Separation: Centrifuge at 4,000 rpm (approx. 2500 x g) for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a fresh plate.

  • Dilution: Dilute with 100 µL of water (to match initial mobile phase strength).

C. LC-MS/MS Conditions[1][2][4][5][6]
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 10mM Ammonium Formate in Water + 0.1% FA.

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 2.5 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

D. Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive Mode.

  • Transitions:

    • Imatinib:

      
       494.3 
      
      
      
      394.2 (Loss of N-methylpiperazine).
    • Imatinib-d8:

      
       502.3 
      
      
      
      394.2 (Loss of d8-labeled piperazine ring).*
    • Note: While the product ion (394.2) is the same, the precursor mass difference (494 vs 502) ensures selectivity.

Visualization of Methodology

Diagram 1: The "Co-Elution" Mechanism

This diagram illustrates why Imatinib-d8 is superior. It shows how the IS and Analyte travel together through the column and enter the ionization source simultaneously, ensuring that any suppression affects both equally.

CoElutionMechanism cluster_column LC Column Separation cluster_source ESI Source (Ionization) Analyte Imatinib (Analyte) Suppression Ion Suppression Event Analyte->Suppression Rt: 2.8 min IS Imatinib-d8 (IS) IS->Suppression Rt: 2.8 min (Co-elution) Analogue Structural Analogue Detector MS Detector Analogue->Detector Rt: 2.5 min (Misses Suppression) Matrix Matrix (Phospholipids) Matrix->Suppression Interference Suppression->Detector Signal Attenuated Equally

Caption: Imatinib-d8 co-elutes with the analyte, allowing it to compensate for matrix-induced ion suppression. Structural analogues elute at different times, failing to correct for transient matrix effects.

Diagram 2: Analytical Workflow

A step-by-step visualization of the validated protocol.

Workflow Sample Patient Plasma (50 µL) Spike Spike Imatinib-d8 IS (Normalization Step) Sample->Spike Precip Protein Precipitation (MeOH + 0.1% Formic Acid) Spike->Precip Spin Centrifugation (4000 rpm, 10 min) Precip->Spin Supernatant Supernatant Transfer & Dilution Spin->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Data Quantification (Area Ratio: Analyte/IS) LCMS->Data

Caption: Optimized workflow for high-throughput quantification of Imatinib using protein precipitation and internal standard normalization.

Results & Acceptance Criteria

To validate this assay in your own laboratory, the following criteria (based on FDA 2018 guidance) must be met:

  • Selectivity: No interfering peaks at the retention time of Imatinib or Imatinib-d8 in blank plasma.

  • Linearity: Calibration curve (

    
     ng/mL) must have 
    
    
    
    .
  • Accuracy & Precision:

    • Intra-run and Inter-run CV% should be

      
       (20% for LLOQ).
      
    • Accuracy should be within

      
       of nominal value.
      
  • Matrix Effect (Quantitative):

    • Calculate the IS-Normalized Matrix Factor .

    • Formula:

      
      
      
    • Requirement: The CV of the IS-normalized MF across 6 different lots of plasma must be

      
      .
      

Conclusion

The use of Gleevec-d8 Mesylate is not merely an alternative; it is a mechanistic necessity for robust bioanalysis of Imatinib. By correcting for ionization variability inherent in protein precipitation methods, it ensures that the reported drug levels reflect the true physiological state of the patient, thereby safeguarding clinical decision-making in CML treatment.

References

  • U.S. Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation, Guidance for Industry. [Link][7][8]

  • Roosendaal, J., et al. (2020). Development and validation of an LC-MS/MS method for the quantification of imatinib and imatinib-d8 in human plasma. Pharmazie.[4][6][9] [Link]

  • Picard, S., et al. (2007).[10] Trough imatinib plasma levels are associated with both cytogenetic and molecular responses to standard-dose imatinib in chronic myeloid leukemia.[10] Blood.[1][2][3][4][10] [Link]

  • Ma, F., et al. (2013).[4] LC–MS-MS Determination of Imatinib and N-Desmethyl Imatinib in Human Plasma. Journal of Chromatographic Science. [Link]

Sources

Comparative Bioanalytical Strategies: Extraction of Imatinib Using Imatinib-d8

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates three primary extraction methodologies—Protein Precipitation (PP) , Liquid-Liquid Extraction (LLE) , and Solid Phase Extraction (SPE) —for the quantification of Imatinib in human plasma by LC-MS/MS.

The inclusion of Imatinib-d8 as an Internal Standard (IS) is not merely procedural; it is a critical mechanistic requirement to compensate for matrix effects, particularly phospholipid-induced ion suppression. While PP offers the highest throughput, it compromises sample cleanliness. LLE provides a cost-effective middle ground, and SPE (specifically Mixed-Mode Cation Exchange or PRiME HLB) delivers the highest spectral purity and sensitivity required for trace-level pharmacokinetic (PK) profiling.

Chemical Basis & The Role of Imatinib-d8

To design an effective extraction protocol, one must first understand the physicochemical properties of the analyte.

  • Analyte: Imatinib (C29H31N7O)[1][2]

  • pKa: ~8.1 (Basic, piperazine ring) and ~3.7.

  • LogP: ~3.5 (Moderately lipophilic).

  • Internal Standard: Imatinib-d8 (Deuterated).[3][4]

The "Why" Behind the IS: In electrospray ionization (ESI), endogenous phospholipids often co-elute with Imatinib. These lipids compete for charge in the source droplet, causing Signal Suppression . Because Imatinib-d8 is chemically identical to the analyte but mass-shifted (+8 Da), it experiences the exact same suppression and extraction losses. The ratio of Analyte/IS remains constant even if the absolute signal drops, ensuring quantitative accuracy.

Mechanism of Action (Signaling Pathway)

Imatinib functions by competitively inhibiting the ATP-binding site of specific tyrosine kinases.[1][5]

Imatinib_Mechanism Imatinib Imatinib (Inhibitor) BCR_ABL BCR-ABL Tyrosine Kinase Imatinib->BCR_ABL Competitive Inhibition Substrate_P Phosphorylated Substrate BCR_ABL->Substrate_P Catalyzes ATP ATP (Substrate) ATP->BCR_ABL Binds to Signaling Downstream Signaling (RAS/RAF/JAK/STAT) Substrate_P->Signaling Activates Proliferation Cell Proliferation (Leukemia) Signaling->Proliferation Promotes

Figure 1: Mechanism of Action.[1][5] Imatinib blocks the ATP binding site, halting the phosphorylation cascade.

Comparative Extraction Methodologies

Method A: Protein Precipitation (PP) – "The High-Throughput Approach"

Best for: Discovery-stage PK screening where speed > sensitivity.

Protocol:

  • Aliquot: 50 µL Human Plasma.

  • IS Addition: Add 10 µL Imatinib-d8 (500 ng/mL).

  • Precipitation: Add 150 µL cold Methanol (MeOH) or Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Expert Insight: The 1:3 ratio is critical. Lower ratios fail to precipitate all albumin; higher ratios dilute the sample too much.

  • Vortex: High speed for 60 seconds.

  • Centrifuge: 10,000 x g for 10 mins at 4°C.

  • Transfer: Inject supernatant directly or dilute 1:1 with water to improve peak shape on C18 columns.

Method B: Liquid-Liquid Extraction (LLE) – "The Cost-Effective Clean"

Best for: Clinical trials requiring cleaner baselines without the cost of SPE consumables.

Protocol:

  • Aliquot: 100 µL Human Plasma.

  • IS Addition: Add 10 µL Imatinib-d8.

  • pH Adjustment (Critical): Add 50 µL Ammonium Carbonate (pH 10-11).

    • Expert Insight: Since Imatinib is a base (pKa ~8.1), high pH neutralizes the molecule, making it uncharged and highly soluble in organic solvents.

  • Extraction: Add 1.0 mL Methyl tert-butyl ether (TBME) or Ethyl Acetate.

  • Agitate: Shaker for 10 mins. Centrifuge to separate phases.

  • Evaporation: Transfer organic (top) layer to a clean tube; evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase (e.g., 50:50 ACN:Water + 0.1% Formic Acid).

Method C: Solid Phase Extraction (SPE) – "The Gold Standard"

Best for: Trace analysis (<1 ng/mL) and removing phospholipids. Recommended Cartridge: Mixed-Mode Cation Exchange (MCX) or Hydrophilic-Lipophilic Balance (HLB).

Protocol (MCX - Mixed Mode Cation Exchange):

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: 100 µL Plasma + 100 µL 2% Phosphoric Acid (acidifies sample to charge the Imatinib).

    • Expert Insight: Acidic pH ensures Imatinib (Basic) is positively charged, binding tightly to the cation exchange sorbent.

  • Wash 1: 1 mL 2% Formic Acid (removes proteins).

  • Wash 2: 1 mL Methanol (removes neutral lipids/interferences; Imatinib stays bound ionically).

  • Elute: 2 x 250 µL 5% Ammonium Hydroxide in Methanol.

    • Mechanism:[1][2] High pH neutralizes the drug, breaking the ionic bond and releasing it.

  • Dry & Reconstitute.

Comparative Data Analysis

The following data summarizes typical performance metrics observed in bioanalytical validation studies.

MetricProtein Precipitation (PP)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Extraction Recovery > 95%70 - 85%85 - 95%
Matrix Effect (ME) High (>15% Suppression)Low (<10%)Minimal (<5%)
Process Efficiency High (Fastest)Low (Labor Intensive)Medium (Automatable)
Phospholipid Removal Poor (<20% removed)Good (~80% removed)Excellent (>99% removed)
Sensitivity (LLOQ) ~10 - 20 ng/mL~1 - 5 ng/mL< 1 ng/mL
Cost per Sample $ (Solvent only)

(Solvent + Labor)

$ (Cartridges)
Experimental Workflow Visualization

Extraction_Workflow Sample Human Plasma Sample (100 µL) IS_Add Add Imatinib-d8 IS (Internal Standard) Sample->IS_Add Split Select Method IS_Add->Split PP_Step1 Protein Precipitation Add 300µL MeOH/ACN Split->PP_Step1 LLE_Step1 LLE Adjust pH > 10 Add TBME Split->LLE_Step1 SPE_Step1 SPE (MCX) Acidify Sample Split->SPE_Step1 PP_Step2 Vortex & Centrifuge PP_Step1->PP_Step2 PP_Step3 Supernatant Injection (Dirty Matrix) PP_Step2->PP_Step3 LCMS LC-MS/MS Analysis (C18 Column, ESI+) PP_Step3->LCMS LLE_Step2 Phase Separation Dry Organic Layer LLE_Step1->LLE_Step2 LLE_Step3 Reconstitute (Clean Matrix) LLE_Step2->LLE_Step3 LLE_Step3->LCMS SPE_Step2 Load -> Wash (MeOH) Elute (NH4OH/MeOH) SPE_Step1->SPE_Step2 SPE_Step3 Evaporate & Reconstitute (Ultra-Clean Matrix) SPE_Step2->SPE_Step3 SPE_Step3->LCMS

Figure 2: Decision Matrix for Imatinib Extraction. The choice depends on the balance between sensitivity requirements and throughput.

Expert Verdict & Discussion

The "Matrix Effect" Trap

In Protein Precipitation, phospholipids (glycerophosphocholines) often elute late in the chromatogram. If the LC gradient is too short, these lipids may wrap around to the next injection or co-elute with Imatinib.

  • Without Imatinib-d8: The analyte signal is suppressed variably between patient samples, leading to failed accuracy.

  • With Imatinib-d8: The IS tracks the suppression. If Imatinib signal drops by 40%, Imatinib-d8 drops by 40%. The ratio remains valid.

Recommendation
  • For High-Volume Clinical Monitoring (TDM): Use Protein Precipitation (Method A). The therapeutic range of Imatinib is high (~1000 ng/mL), so extreme sensitivity is not required. The speed of PP outweighs the matrix benefits of SPE here, provided a deuterated IS is used.

  • For PK/Bioequivalence Studies: Use SPE (MCX) (Method C). Regulatory bodies (FDA/EMA) require lower LLOQs and rigorous demonstration of matrix effect removal. SPE provides the robustness needed to pass validation criteria.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5291, Imatinib. Retrieved from [Link]

  • D'Avolio, A., et al. (2019). Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS. PLoS ONE, 14(11). Retrieved from [Link]

  • Titier, K., et al. (2005). Quantification of imatinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry.[6][7][8] Therapeutic Drug Monitoring.[6][9] Retrieved from [Link]

  • Waters Corporation. (2016). Oasis PRiME HLB: Simplifying Solid-Phase Extraction.[10] Retrieved from [Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.